PCI-33380
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H52BF2N11O3 |
|---|---|
Molecular Weight |
855.8 g/mol |
IUPAC Name |
N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C46H52BF2N11O3/c1-32-28-33(2)58-40(32)29-36-15-14-35(59(36)47(58,48)49)16-19-41(61)51-20-23-56-26-24-55(25-27-56)21-7-11-42(62)57-22-6-8-37(30-57)60-46-43(45(50)52-31-53-46)44(54-60)34-12-17-39(18-13-34)63-38-9-4-3-5-10-38/h3-5,7,9-15,17-18,28-29,31,37H,6,8,16,19-27,30H2,1-2H3,(H,51,61)(H2,50,52,53)/b11-7+ |
InChI Key |
YUGFMNZIROEBNV-YRNVUSSQSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4CCN(CC4)C/C=C/C(=O)N5CCCC(C5)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N)C)C)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4CCN(CC4)CC=CC(=O)N5CCCC(C5)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N)C)C)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Irreversible Btk Inhibitor PCI-33380: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-33380 is a fluorescently-labeled, irreversible inhibitor of Bruton's tyrosine kinase (Btk). It is a derivative of the potent and selective Btk inhibitor, PCI-32765 (Ibrutinib), and serves as an invaluable tool for studying the pharmacodynamics and mechanism of action of this important class of drugs. By covalently binding to Btk, this compound and its parent compound effectively block B-cell antigen receptor (BCR) signaling, a pathway crucial for the survival and proliferation of various B-cell malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in research.
Core Mechanism: Irreversible Inhibition of Bruton's Tyrosine Kinase
The primary mechanism of action of this compound is the irreversible inhibition of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase essential for B-cell development and signaling. PCI-32765, the parent compound of this compound, forms a covalent bond with a cysteine residue (Cys-481) within the active site of Btk.[1] This irreversible binding leads to the sustained inactivation of the kinase. This compound, being a fluorescently tagged version of PCI-32765, acts through the same mechanism and is primarily utilized as a probe to measure the occupancy of Btk by unlabeled inhibitors like PCI-32765.[1]
The selectivity of this interaction is a key feature. While PCI-32765 is highly potent against Btk, it shows significantly less activity against other kinases, with the exception of a few others that also possess a cysteine at the analogous position.[1]
Impact on Cellular Signaling Pathways
The inhibition of Btk by PCI-32765 has profound effects on multiple signaling pathways, primarily in B-cells but also in other immune cells such as monocytes, macrophages, and mast cells.
B-Cell Receptor (BCR) Signaling
BCR signaling is critically dependent on Btk. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. Btk is a central component of this pathway, and its inhibition by PCI-32765 effectively abrogates these downstream effects. This includes the inhibition of:
-
Btk autophosphorylation: PCI-32765 inhibits the autophosphorylation of Btk at tyrosine 551 (Y551).[2]
-
Downstream effector phosphorylation: The phosphorylation of downstream signaling molecules such as Phospholipase C gamma (PLCγ) and Extracellular signal-regulated kinase (ERK) is significantly reduced.[1][3]
-
Calcium mobilization: A crucial step in B-cell activation, the release of intracellular calcium stores, is dose-dependently inhibited.[2]
-
Cell activation markers: The upregulation of activation markers like CD69 on the B-cell surface is prevented.[1]
-
Cell proliferation: The proliferation of B-cells stimulated through the BCR is potently inhibited.[2]
Fc Receptor (FcR) Signaling in Myeloid Cells
Btk is also expressed in myeloid cells, including monocytes, macrophages, and mast cells, where it plays a role in signaling downstream of Fc receptors (FcγR and FcεR).[2][4] PCI-32765 has been shown to inhibit these pathways, leading to a reduction in inflammatory responses. Specifically, it inhibits:
-
Cytokine and chemokine production: The release of pro-inflammatory mediators such as TNFα, IL-1β, IL-6, and MCP-1 from monocytes and macrophages upon FcγR stimulation is significantly decreased.[4]
-
Mast cell degranulation: Following FcεRI stimulation, the release of histamine and other inflammatory mediators from mast cells is inhibited.[4]
Quantitative Data
The inhibitory activity of PCI-32765 has been quantified in various assays, demonstrating its high potency and selectivity for Btk.
| Target/Process | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Btk | Cell-free kinase assay | - | 0.5 | [3][5] |
| Btk Autophosphorylation | Cellular Assay | DOHH2 cells | 11 | [1][3] |
| PLCγ Phosphorylation | Cellular Assay | DOHH2 cells | 29 | [1][3] |
| ERK Phosphorylation | Cellular Assay | DOHH2 cells | 13 | [1][3] |
| B-cell Proliferation | Cellular Assay | Primary B-cells | 8 | [4] |
| TNFα Production | Cellular Assay | Primary Monocytes | 2.6 | [4] |
| IL-1β Production | Cellular Assay | Primary Monocytes | 0.5 | [4] |
| IL-6 Production | Cellular Assay | Primary Monocytes | 3.9 | [4] |
| Histamine Release | Cellular Assay | Cultured Mast Cells | 25 | [4] |
| PGD₂ Release | Cellular Assay | Cultured Mast Cells | 21 | [4] |
Experimental Protocols
Btk Occupancy Assay Using this compound
This assay is designed to measure the percentage of Btk that is bound by an unlabeled inhibitor in a cell or tissue sample.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Understanding the Irreversible Binding of PCI-33380 to BTK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism, kinetics, and experimental application of PCI-33380, a fluorescently-labeled, irreversible inhibitor of Bruton's tyrosine kinase (BTK). By forming a specific covalent bond, this compound serves as a powerful tool for quantifying the engagement of irreversible BTK inhibitors in both biochemical and cellular contexts.
Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, playing a crucial role in B-cell antigen receptor (BCR) signaling.[1][2] Upon BCR activation, BTK is activated by upstream Src-family kinases, leading to the phosphorylation and activation of phospholipase-Cγ (PLCγ).[1] This initiates a cascade of downstream events, including calcium mobilization and the activation of NF-κB and MAP kinase pathways, which are essential for B-cell proliferation, differentiation, and survival.[1][3] Given its central role, BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][4]
The Mechanism of Irreversible Inhibition
This compound is a derivative of the potent BTK inhibitor ibrutinib (PCI-32765) and is designed as a fluorescent affinity probe.[1][5] Like its parent compound, this compound functions as a selective and irreversible inhibitor of BTK.[1] The mechanism of action involves the formation of a stable, covalent bond with a specific, non-catalytic cysteine residue—Cysteine-481 (Cys-481)—located within the ATP-binding site of the BTK enzyme.[1][2][6][7] This irreversible binding permanently inactivates the kinase, blocking its downstream signaling functions.[8][9] The high selectivity of this interaction is partly due to the fact that only a small number of other kinases possess a cysteine residue at this specific position.[1]
Quantitative Analysis of BTK Inhibition
This compound and its parent compound, PCI-32765, have been characterized across various biochemical and cellular assays to determine their potency and efficacy. The data below summarizes key quantitative metrics for these compounds.
| Compound | Assay Type | Metric | Value (nM) | Target | Reference |
| This compound | FRET-based Biochemical | IC50 | 8.2 | BTK | [10] |
| PCI-32765 | Biochemical (unspecified) | IC50 | 0.5 | BTK | [10] |
| PCI-32765 | B-cell Proliferation | IC50 | 8 | - | [11] |
| PCI-32765 | BTK Occupancy (in cells) | IC50 | 10 | BTK | [12] |
| PCI-32765 | BTK Y551 Phosphorylation | IC50 | 96.4 | Human Primary B-cells | [11] |
| PCI-32765 | ERK1/2 Phosphorylation | IC50 | 9.5 | Human Primary B-cells | [11] |
| PCI-32765 | TNFα Production | IC50 | 2.6 | Primary Monocytes (FcγR stimulated) | [11] |
| PCI-32765 | IL-1β Production | IC50 | 0.5 | Primary Monocytes (FcγR stimulated) | [11] |
| PCI-32765 | IL-6 Production | IC50 | 3.9 | Primary Monocytes (FcγR stimulated) | [11] |
Visualizing the BTK Signaling Pathway and Inhibition
The following diagrams illustrate the key signaling events downstream of the B-cell receptor and the experimental workflow for assessing BTK occupancy.
Caption: BTK signaling pathway and irreversible inhibition by this compound.
Caption: Experimental workflow for BTK occupancy assay using this compound.
Experimental Protocols
The primary application of this compound is to determine the occupancy of BTK by an unlabeled irreversible inhibitor in a competitive binding assay.[1] The binding of the test inhibitor to BTK's Cys-481 prevents the subsequent binding of the fluorescent probe, and the reduction in fluorescence signal is proportional to the occupancy of the test compound.[1][13][14]
Cellular BTK Occupancy Assay
This protocol outlines the steps to measure BTK occupancy in a cellular context.
1. Cell Preparation:
-
Culture B-cell lymphoma lines (e.g., DOHH2) or use purified human B-cells.[1]
-
Prepare cell suspensions at a density of approximately 1 x 10^6 cells per condition.[1]
2. Inhibitor Incubation:
-
Pre-incubate the cells with the unlabeled test inhibitor (e.g., PCI-32765) at various concentrations for 1 hour at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.[1]
3. Fluorescent Probe Labeling:
-
Add the fluorescent affinity probe, this compound, to each cell suspension to a final concentration of 2 µM.[1]
-
Incubate for an additional 1 hour at 37°C.[1]
4. Cell Lysis:
-
Wash the cells to remove unbound probe and inhibitor.[1]
-
Lyse the cell pellets directly in LDS sample buffer containing a reducing agent (e.g., Invitrogen).[1]
5. Gel Electrophoresis and Imaging:
-
Separate the protein lysates by SDS-PAGE.
-
Scan the gel using a fluorescent gel scanner (e.g., Typhoon scanner) with an excitation wavelength of 532 nm and an emission filter of 555 nm.[1] The fluorescent band corresponding to the molecular weight of BTK (~76 kDa) represents BTK that was not occupied by the test inhibitor.[13]
6. Total BTK Analysis (Normalization):
-
After fluorescence scanning, transfer the proteins from the gel to a membrane (e.g., PVDF).
-
Perform a standard Western blot using a primary antibody against total BTK to determine the total amount of BTK protein in each lane.[1][14] This serves as a loading control.
7. Data Analysis:
-
Quantify the intensity of the fluorescent BTK band and the total BTK band from the Western blot for each condition using densitometry.
-
Calculate the percent occupancy for each concentration of the test inhibitor relative to the vehicle-treated control.
In Vivo BTK Occupancy Assay
This protocol can be adapted for tissues from in vivo studies.
1. Sample Collection and Processing:
-
Collect tissue samples (e.g., splenocytes, peripheral blood mononuclear cells, or lymph node biopsies) from animals or patients dosed with an irreversible BTK inhibitor.[1][14]
-
Process the tissues to obtain single-cell suspensions. For example, spleens can be processed into splenocytes, followed by red blood cell lysis.[1]
2. Probe Labeling and Analysis:
-
Incubate the processed cells with this compound (2 µM) to label any BTK that is not already occupied by the orally-dosed inhibitor.[1][14]
-
Proceed with cell lysis, SDS-PAGE, fluorescent scanning, and Western blotting as described in the cellular assay protocol (Sections 5.1.4 - 5.1.7). The reduction in the fluorescent signal in samples from treated subjects compared to pre-dose samples indicates the in vivo BTK occupancy.[1][14]
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of irreversible BTK inhibitors. Its ability to covalently bind to Cys-481 of BTK in a highly selective manner allows for direct and quantitative measurement of target engagement. The detailed protocols and understanding of its mechanism provided in this guide enable researchers to accurately assess the pharmacodynamics of novel BTK-targeting therapeutics, ultimately facilitating the development of more effective treatments for B-cell driven diseases.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
PCI-33380: A Technical Guide to Studying Bruton's Tyrosine Kinase Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] PCI-33380 is a fluorescently tagged, irreversible inhibitor of BTK.[1][4] Derived from the potent BTK inhibitor PCI-32765 (Ibrutinib), this compound serves as an invaluable research tool for elucidating BTK function and for quantifying the engagement of therapeutic inhibitors with their target. This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data in the study of BTK.
Introduction to this compound
This compound is a specialized chemical probe designed for the study of Bruton's tyrosine kinase. It is structurally based on the irreversible BTK inhibitor PCI-32765 and features a fluorescent tag.[1] This unique design allows for the direct visualization and quantification of BTK in various experimental settings.
The primary application of this compound is in determining the occupancy of the BTK active site by other inhibitors.[1][2] By covalently binding to the same cysteine residue (Cys-481) in the BTK active site as PCI-32765, it effectively labels any BTK molecules that have not been bound by a test inhibitor.[1] This makes it an essential tool for pharmacokinetic and pharmacodynamic studies in drug development.
Mechanism of Action
This compound, like its parent compound PCI-32765, is a selective and irreversible inhibitor of BTK.[1][4] The molecule is designed to target a non-catalytic cysteine residue (Cys-481) within the active site of BTK.[1] The irreversible binding occurs through a Michael addition reaction between an acrylamide group on the inhibitor and the sulfhydryl group of the cysteine residue.
This covalent interaction is highly specific, as only a small number of other kinases possess a cysteine residue at the analogous position.[1] In B-cell lysates, this compound has been shown to predominantly label a single protein, which has been confirmed to be BTK.[1]
The following diagram illustrates the mechanism of irreversible inhibition of BTK by this compound.
Caption: Covalent modification of BTK by this compound.
Role in BTK Signaling Pathway Studies
BTK is a central component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in calcium mobilization, activation of transcription factors, and changes in gene expression that drive B-cell proliferation, survival, and differentiation.
PCI-32765, and by extension its probe derivative this compound, blocks these downstream signaling events by inhibiting BTK activity.[1] The use of this compound in conjunction with PCI-32765 allows researchers to correlate the degree of BTK occupancy with the inhibition of specific downstream signaling events.
The diagram below outlines the canonical BTK signaling pathway and the point of inhibition by PCI-32765/PCI-33380.
Caption: Inhibition of the BCR signaling pathway by PCI-32765/PCI-33380.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of PCI-32765, for which this compound is a probe. This data is crucial for designing and interpreting experiments aimed at studying BTK function.
Table 1: In Vitro Inhibition of BTK-Mediated Cellular Functions by PCI-32765
| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| B-cell Proliferation | Human Primary B-cells | anti-IgM | 8 | |
| BTK Phosphorylation (Y551) | Human Primary B-cells | anti-IgM | 96.4 | |
| ERK1/2 Phosphorylation | Human Primary B-cells | anti-IgM | 9.5 | |
| TNFα Production | Human Primary Monocytes | FcγR Stimulation | 2.6 | |
| IL-1β Production | Human Primary Monocytes | FcγR Stimulation | 0.5 | |
| IL-6 Production | Human Primary Monocytes | FcγR Stimulation | 3.9 | |
| TNFα Production | Macrophages | cFb-IC | 113 |
Table 2: In Vivo Efficacy and BTK Occupancy of PCI-32765
| Animal Model | Disease | Dose (mg/kg/day) | Effect | BTK Occupancy | Reference |
| Mouse | Collagen-Induced Arthritis | 12.5 | Complete reversal of symptoms | 85-90% at 3 hours | |
| Mouse | Collagen-Induced Arthritis | 2.6 | ED50 | Not specified | |
| Dog | Spontaneous B-cell Lymphoma | 2.5 - 20 | Objective clinical responses | Full occupancy at 24 hours | [1] |
Experimental Protocols
BTK Occupancy Assay in Cells
This protocol describes how to measure the occupancy of BTK by an inhibitor (e.g., PCI-32765) in a cellular context using this compound.
Materials:
-
B-cell lymphoma cell line (e.g., DOHH2) or purified human B-cells
-
Test inhibitor (e.g., PCI-32765)
-
This compound probe
-
Cell culture medium
-
PBS
-
LDS sample buffer with reducing agent
-
SDS-PAGE equipment
-
Fluorescent gel scanner (e.g., Typhoon scanner with Ex: 532 nm, Em: 555 nm)
-
Western blot equipment and reagents
-
Anti-BTK antibody
Procedure:
-
Cell Treatment: Pre-incubate cells with the test inhibitor at various concentrations for 1 hour in cell culture medium. Include a vehicle control.
-
Probe Labeling: Add this compound to a final concentration of 2 µM and incubate for 1 hour.[2]
-
Cell Lysis: Wash the cells three times with 10 volumes of PBS. Lyse the cells in LDS sample buffer containing a reducing agent.[2]
-
Gel Electrophoresis: Resolve the protein lysates by SDS-PAGE.
-
Fluorescent Scanning: Scan the gel using a fluorescent gel scanner to visualize the this compound-labeled BTK.[2] The intensity of the fluorescent band is inversely proportional to the occupancy of BTK by the test inhibitor.
-
Western Blotting: Transfer the proteins to a membrane and perform a standard Western blot using an anti-BTK antibody to determine the total BTK protein levels in each lane.[1][2]
-
Quantification: Quantify the fluorescent signal and the total BTK signal for each lane. Calculate the percentage of BTK occupancy by the test inhibitor relative to the vehicle control.
Ex Vivo BTK Occupancy Assay from Tissue Samples
This protocol is adapted for measuring BTK occupancy in tissues from animals treated with a BTK inhibitor.
Materials:
-
Tissue samples (e.g., spleen, lymph nodes) from treated and control animals
-
Red blood cell lysing buffer
-
This compound probe
-
Lysis buffer
-
SDS-PAGE and Western blot equipment and reagents as described above
Procedure:
-
Cell Isolation: Process the tissue (e.g., spleen) to obtain a single-cell suspension (splenocytes). If necessary, treat with red blood cell lysing buffer for 5 minutes.[2]
-
Probe Labeling: Incubate the isolated cells with 2 µM this compound for 1 hour to label the unoccupied BTK.[2]
-
Lysis and Analysis: Lyse the cells and analyze by fluorescent gel scanning and Western blotting as described in the cellular assay protocol.
The following diagram illustrates a typical experimental workflow for a BTK occupancy study.
Caption: Workflow for determining BTK occupancy using this compound.
Conclusion
This compound is a powerful and specific tool for the investigation of Bruton's tyrosine kinase. Its ability to fluorescently label unoccupied BTK provides a direct and quantitative method for assessing the target engagement of BTK inhibitors in both in vitro and in vivo settings. This technical guide provides the fundamental knowledge and protocols necessary for researchers to effectively utilize this compound in their studies of BTK function and in the development of novel BTK-targeting therapeutics. The tight correlation between BTK occupancy, as measured by this compound, and the blockade of BCR signaling underscores the utility of this probe in advancing our understanding of B-cell biology and pathology.[1]
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of PCI-33380's Covalent Interaction with BTK Cys-481: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular underpinnings of the interaction between the fluorescent probe PCI-33380 and the Cys-481 residue of Bruton's tyrosine kinase (BTK). Understanding this interaction is critical for the development and assessment of covalent BTK inhibitors, a cornerstone in the treatment of various B-cell malignancies and autoimmune disorders.
Executive Summary
This compound is a fluorescently labeled analog of the irreversible BTK inhibitor ibrutinib (PCI-32765). Its primary utility lies in its role as a probe to quantify the occupancy of the BTK active site by covalent inhibitors. The core of this interaction is the formation of a stable, covalent bond between the electrophilic acrylamide warhead of this compound and the nucleophilic thiol group of the Cys-481 residue within the ATP-binding pocket of BTK. This targeted covalent modification is highly selective and serves as a direct measure of inhibitor engagement with its intended target. The mutation of Cys-481 to a non-nucleophilic residue, such as serine (C481S), abrogates this covalent binding, representing a key mechanism of acquired resistance to ibrutinib and related covalent inhibitors. This guide will detail the quantitative aspects of this interaction, the experimental protocols used to characterize it, and the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the interaction of covalent inhibitors with BTK. While specific kinetic data for this compound is not extensively published, the data for its parent compound, ibrutinib (PCI-32765), provides a strong surrogate for understanding the fundamentals of the covalent interaction with Cys-481.
Table 1: Inhibitory Potency of Ibrutinib (PCI-32765) against BTK
| Parameter | Value | Description |
| IC₅₀ (Kinase Assay) | 0.5 nM | The half-maximal inhibitory concentration of ibrutinib against purified BTK enzyme.[1] |
| IC₅₀ (Cell-based) | 9.5 nM (p-ERK1/2) | The half-maximal inhibitory concentration of ibrutinib on the phosphorylation of the downstream effector ERK1/2 in human primary B-cells.[2] |
| IC₅₀ (Cell-based) | 96.4 nM (p-BTK Y551) | The half-maximal inhibitory concentration of ibrutinib on the autophosphorylation of BTK at Tyr551 in human primary B-cells.[2] |
Table 2: Impact of Cys-481 Mutation on Inhibitor Interaction
| BTK Variant | Inhibitor Interaction | Consequence |
| Wild-type (Cys-481) | Forms covalent bond with this compound/Ibrutinib | Irreversible inhibition of BTK activity. |
| C481A Mutant | Does not bind this compound | Complete resistance to covalent inhibition.[3] |
| C481S Mutant | Disrupts covalent binding of ibrutinib | Reduces binding affinity and diminishes inhibitory activity, leading to drug resistance.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the this compound-BTK interaction. The following sections provide protocols for key experiments.
BTK Occupancy Assay using this compound Labeling
This assay is designed to measure the percentage of BTK enzyme that is bound by a covalent inhibitor in a cellular or tissue sample.
Protocol:
-
Sample Preparation:
-
For cellular assays, treat 1 x 10⁶ cells with the covalent inhibitor (e.g., ibrutinib) at various concentrations for 1 hour.
-
For in vivo studies, process tissues (e.g., spleens) into single-cell suspensions and lyse red blood cells.[3]
-
-
Probe Labeling:
-
Incubate the inhibitor-treated cells or cell lysates with 2 µM this compound for 1 hour.[3]
-
-
Lysis and Electrophoresis:
-
Wash the cells to remove unbound probe and lyse them in LDS sample buffer containing a reducing agent.
-
Resolve the protein lysates via SDS-PAGE.
-
-
Fluorescent Gel Scanning:
-
Scan the gel using a fluorescent scanner (e.g., Typhoon scanner) with an excitation wavelength of 532 nm and an emission wavelength of 555 nm to detect the fluorescent signal from this compound bound to BTK.[3] The intensity of the fluorescent band at approximately 76 kDa corresponds to the amount of unoccupied BTK.
-
-
Western Blotting:
-
Transfer the proteins to a membrane and perform a standard Western blot using an anti-BTK antibody to determine the total amount of BTK protein in each sample.
-
-
Data Analysis:
-
Quantify the intensity of the fluorescent and Western blot bands. The percentage of BTK occupancy is calculated by comparing the fluorescent signal in the inhibitor-treated samples to the vehicle-treated control, normalized to the total BTK protein levels.[6]
-
In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This assay measures the enzymatic activity of BTK and the inhibitory effect of compounds.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT).[7]
-
Prepare a solution of the substrate (e.g., poly(Glu,Tyr) peptide) and ATP in the kinase buffer.
-
Serially dilute the test inhibitor (e.g., this compound) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted inhibitor, the purified recombinant BTK enzyme, and the substrate/ATP mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the this compound-BTK interaction.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: Mechanism of covalent bond formation between this compound and BTK Cys-481.
Caption: Experimental workflow for the BTK occupancy assay using this compound.
References
- 1. Bruton Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) Has Significant Activity in Patients With Relapsed/Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
The Discovery and Application of PCI-33380: A Technical Guide for Researchers
Introduction
PCI-33380 is a vital research tool developed as a fluorescently tagged, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is a derivative of the potent and selective BTK inhibitor, Ibrutinib (also known as PCI-32765). The unique feature of this compound is the covalent attachment of a Bodipy-FL fluorophore, which allows for the direct visualization and quantification of BTK engagement in various experimental settings. This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical application of this compound for researchers, scientists, and drug development professionals.
Core Principles and Mechanism of Action
This compound, like its parent compound Ibrutinib, is designed to form a covalent bond with a specific cysteine residue (Cys-481) within the active site of BTK.[1] This irreversible binding event effectively inhibits the kinase activity of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that plays a crucial role in B-cell proliferation, differentiation, and survival.
The primary utility of this compound lies in its application as a probe to measure the occupancy of BTK by non-fluorescent inhibitors like Ibrutinib.[1] When cells or tissue lysates are pre-treated with Ibrutinib, the active site of BTK is occupied, preventing the subsequent binding of this compound. The amount of unbound BTK can then be quantified by measuring the fluorescence intensity of this compound that binds to the available enzyme. This allows for a direct assessment of the target engagement of Ibrutinib and other BTK inhibitors in both in vitro and in vivo models.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and the efficacy of its parent compound, PCI-32765, in BTK inhibition.
Table 1: In Vitro Efficacy of PCI-32765 as Measured by this compound BTK Occupancy
| Parameter | Value | Cell Type | Reference |
| Concentration for full BTK occupancy | 10 nM | Primary human B cells | [1] |
| IC50 for inhibition of Btk autophosphorylation | 11 nM | DOHH2 cells | |
| IC50 for inhibition of PLCγ phosphorylation | 29 nM | DOHH2 cells | |
| IC50 for inhibition of ERK phosphorylation | 13 nM | DOHH2 cells | |
| IC50 for inhibition of CD69 expression | 3.7 nM | Primary human B cells | [2] |
| IC50 for inhibition of B-cell proliferation | 8 nM | Primary human B cells | [2] |
Table 2: In Vivo Efficacy of PCI-32765 as Measured by this compound BTK Occupancy
| Dose | BTK Occupancy | Species/Model | Time Point | Reference |
| 2.5 mg/kg/day | Full occupancy | Canines with spontaneous NHL | 24 hours | [1] |
| 3.125 mg/kg/day | Partial occupancy | DBA/1 mice | Not specified | [1] |
| 12.5 mg/kg/day | Full occupancy | DBA/1 mice | 12 hours | [1] |
| 12.5 mg/kg/day | 85-90% | Collagen-induced arthritis mice | 3 hours post-final dose | [2] |
Table 3: Physicochemical and Fluorescent Properties of this compound
| Property | Value | Reference |
| Fluorophore | Bodipy-FL | [1] |
| Excitation Wavelength (Ex) | 532 nm | [1] |
| Emission Wavelength (Em) | 555 nm | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Determination of BTK Occupancy in Human B Cells
Objective: To quantify the percentage of BTK occupied by a non-fluorescent inhibitor (e.g., PCI-32765) in cultured human B cells.
Materials:
-
Purified human B cells
-
PCI-32765 (or other BTK inhibitor)
-
This compound (2 µM stock solution in DMSO)
-
Cell culture medium
-
LDS sample buffer with reducing agent
-
SDS-PAGE apparatus
-
Fluorescent gel scanner (e.g., Typhoon scanner)
-
Western blot apparatus and reagents
-
Anti-BTK antibody
Procedure:
-
Cell Treatment:
-
Plate 1 x 10^6 human B cells per well.
-
Pre-incubate the cells with varying concentrations of PCI-32765 for 1 hour at 37°C. Include a vehicle control (DMSO).
-
-
This compound Labeling:
-
Cell Lysis:
-
Wash the cells to remove unbound probe.
-
Lyse the cells in LDS sample buffer containing a reducing agent.
-
-
Gel Electrophoresis and Fluorescent Scanning:
-
Separate the protein lysates by SDS-PAGE.
-
Scan the gel using a fluorescent gel scanner with an excitation wavelength of 532 nm and an emission wavelength of 555 nm.[1] The fluorescent band corresponding to BTK will be visible.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Probe the membrane with a primary antibody against total BTK, followed by an appropriate secondary antibody.
-
Develop the blot to visualize the total BTK protein levels.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the this compound-labeled BTK band for each treatment condition.
-
Quantify the band intensity for total BTK from the Western blot.
-
Normalize the fluorescent signal to the total BTK signal for each lane.
-
Calculate the percentage of BTK occupancy for each inhibitor concentration relative to the vehicle control.
-
Protocol 2: In Vivo BTK Occupancy in Splenocytes
Objective: To measure the occupancy of BTK by an orally administered BTK inhibitor in splenocytes from treated animals.
Materials:
-
Spleens from treated and control animals
-
Red blood cell lysing buffer
-
This compound (2 µM)
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Fluorescent gel scanner
Procedure:
-
Splenocyte Isolation:
-
Harvest spleens from animals at a specified time point after the final dose of the BTK inhibitor.
-
Process the spleens to obtain a single-cell suspension of splenocytes.
-
Incubate the cells in red blood cell lysing buffer for 5 minutes.[1]
-
-
This compound Labeling and Analysis:
-
Follow steps 2-6 from Protocol 1 to label the splenocytes with this compound and analyze BTK occupancy.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of PCI-32765 on BTK.
Experimental Workflow Diagram
Caption: Experimental workflow for determining BTK occupancy using this compound.
Logical Relationship Diagram
Caption: Logical relationship between PCI-32765, this compound, BTK, and cellular effects.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
spectral properties of the PCI-33380 fluorophore
An In-depth Technical Guide to the Core Spectral Properties of the PCI-33380 Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized fluorescent probe designed for the irreversible inhibition of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1] Structurally, this compound is a derivative of the potent BTK inhibitor PCI-32765 (Ibrutinib), to which a BODIPY-FL fluorophore has been attached via a piperazine linker. This unique design allows this compound to act as a cell-permeable probe, enabling researchers to investigate BTK activity and inhibitor binding in both cellular and in vivo models.[2][3] Its primary application is in pharmacodynamic assays to determine the occupancy of BTK by therapeutic inhibitors, providing a direct measure of target engagement.[4]
Core Spectral Properties
Table 1: Spectral Properties of the BODIPY-FL Fluorophore
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~502-505 nm | In the blue-green region of the spectrum.[7][8] |
| Maximum Emission Wavelength (λem) | ~511-513 nm | Bright green fluorescence.[7][8] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | Indicates high efficiency of light absorption.[1][9] |
| Quantum Yield (Φ) | ~0.9 (in Methanol) | Approaches 1.0, signifying high fluorescence efficiency.[9][10] |
| Fluorescence Lifetime (τ) | >5 nanoseconds | Relatively long lifetime, useful for fluorescence polarization assays.[1] |
Mechanism of Action and Application
This compound functions as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue (Cys-481) within the active site of BTK.[11] This binding is highly selective, with this compound labeling BTK as the single predominant band in B-cell lysates.[4]
The principal application of this compound is in BTK occupancy assays. In this experimental setup, cells or tissues are first treated with a BTK inhibitor of interest. The subsequent addition of this compound allows for the quantification of unbound BTK. If the inhibitor has successfully occupied the BTK active site, it will prevent the binding of this compound, leading to a reduction in the fluorescent signal. This signal can be detected and quantified using techniques such as fluorescent gel scanning.[4]
Experimental Protocols
BTK Occupancy Assay in Human B-cells
This protocol details the methodology for assessing the occupancy of BTK by an inhibitor in a cellular context.
Materials:
-
Human B-cells (e.g., primary B-cells or a B-cell line like DOHH2)
-
BTK inhibitor of interest
-
This compound (2 µM stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., LDS sample buffer)
-
SDS-PAGE apparatus
-
Fluorescent gel scanner (e.g., Typhoon scanner with 532 nm excitation and 555 nm emission filters)[4]
-
Western blot apparatus and reagents for total BTK detection
Methodology:
-
Cell Treatment:
-
Plate 1 x 10⁶ human B-cells per condition.
-
Pre-incubate the cells with the BTK inhibitor of interest at various concentrations for 1 hour at 37°C. Include a vehicle-only control (e.g., DMSO).
-
-
Probe Labeling:
-
Cell Lysis:
-
Wash the cells with PBS to remove unbound probe and inhibitor.
-
Lyse the cells by adding LDS sample buffer containing a reducing agent.[4]
-
-
Gel Electrophoresis:
-
Resolve the protein lysates using SDS-PAGE.
-
-
Fluorescence Detection:
-
Data Analysis:
-
Quantify the intensity of the fluorescent band in each lane. The percentage of BTK occupancy is calculated relative to the vehicle-treated sample.
-
-
Western Blotting (Optional but Recommended):
-
Transfer the proteins from the gel to a membrane and perform a standard Western blot using an anti-BTK antibody to confirm equal loading of total BTK protein in each lane.[4]
-
Visualizations
Caption: Workflow for a BTK occupancy assay using this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the role of BTK inhibition.
References
- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. abpbio.com [abpbio.com]
- 7. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BODIPY | AAT Bioquest [aatbio.com]
- 10. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
The Role of PCI-33380 in the Identification of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The discovery and development of potent and selective BTK inhibitors are of paramount importance. Chemical probes are indispensable tools in this process, enabling the direct assessment of target engagement and facilitating the identification of novel drug candidates. This technical guide provides an in-depth overview of PCI-33380, a fluorescently-tagged, irreversible BTK inhibitor, and its application in the discovery of new BTK inhibitors. We will delve into the intricacies of the BTK signaling pathway, present detailed experimental protocols for utilizing this compound, and offer a structured approach to leveraging this probe for the identification and characterization of next-generation BTK-targeting therapeutics.
Introduction: Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and proliferation.[1][2] Dysregulation of BTK signaling is a hallmark of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as several autoimmune disorders.[2][3] Consequently, inhibiting BTK activity has proven to be a highly effective therapeutic strategy.
The first generation of BTK inhibitors, such as ibrutinib (PCI-32765), are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[4] While clinically successful, these inhibitors can be limited by off-target effects and the development of resistance, often through mutations at the Cys481 binding site.[5] This has spurred the development of second-generation covalent inhibitors with improved selectivity and non-covalent inhibitors that can overcome resistance mechanisms.[6][7]
This compound: A Fluorescent Probe for BTK
This compound is a derivative of the potent irreversible BTK inhibitor ibrutinib (PCI-32765), to which a Bodipy-FL fluorophore has been attached.[8] This fluorescent tag allows for the direct visualization and quantification of BTK binding. This compound retains the core pharmacophore of ibrutinib and, therefore, binds to BTK in a similar covalent and irreversible manner, targeting the Cys481 residue.[8] This property makes it an invaluable tool for:
-
Measuring BTK Occupancy: Determining the extent to which a non-labeled BTK inhibitor has bound to its target within a cell or tissue.
-
Competitive Binding Assays: Screening for new compounds that can compete with this compound for binding to BTK.
-
Visualizing BTK in Cellular Contexts: Tracking the localization and dynamics of BTK within cells.
The BTK Signaling Pathway
Understanding the BTK signaling cascade is fundamental to appreciating the mechanism of action of its inhibitors. The pathway is initiated by the binding of an antigen to the B-cell receptor, leading to a series of phosphorylation events that ultimately activate BTK. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of intracellular signaling that promotes cell survival and proliferation.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in the discovery and characterization of novel BTK inhibitors.
BTK Occupancy Assay
This assay is used to determine the percentage of BTK that is bound by a test inhibitor in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., DOHH2, Ramos)
-
Test BTK inhibitor
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Fluorescent gel scanner
-
Anti-BTK antibody for Western blot normalization
Procedure:
-
Culture B-cell lymphoma cells to the desired density.
-
Treat cells with varying concentrations of the test BTK inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Following incubation with the test inhibitor, add this compound to the cell culture at a concentration sufficient to label all available BTK (e.g., 1-5 µM) and incubate for an additional hour.
-
Harvest the cells and wash with cold PBS to remove unbound probe.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate using SDS-PAGE.
-
Scan the gel using a fluorescent gel scanner to detect the signal from this compound bound to BTK.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-BTK antibody to determine the total amount of BTK protein in each lane.
-
Quantify the fluorescent signal and the Western blot signal for each lane.
-
Calculate BTK occupancy as follows: % Occupancy = (1 - (Fluorescent Signal_test / Fluorescent Signal_vehicle)) * 100
Competitive Binding Assay for Screening Novel Inhibitors
This assay is designed to identify new compounds that can compete with this compound for binding to BTK.
Materials:
-
Recombinant human BTK protein
-
This compound
-
Library of test compounds
-
Assay buffer (e.g., kinase buffer)
-
96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
In a multi-well plate, add recombinant BTK protein to each well.
-
Add test compounds from the library to the wells at a desired screening concentration. Include a positive control (a known BTK inhibitor like ibrutinib) and a negative control (vehicle).
-
Incubate for a sufficient time to allow for binding of the test compounds to BTK.
-
Add this compound to all wells and incubate to allow for the probe to bind to any unoccupied BTK.
-
Measure the fluorescence intensity in each well using a plate reader.
-
A decrease in fluorescence signal compared to the negative control indicates that the test compound has competed with this compound for binding to BTK.
Data Presentation: Quantitative Analysis of BTK Inhibitors
A critical aspect of drug discovery is the quantitative comparison of different inhibitors. The following tables summarize key parameters for a selection of BTK inhibitors.
Table 1: Biochemical Potency of Selected BTK Inhibitors
| Inhibitor | Type | IC50 (nM) for BTK | Reference(s) |
| Ibrutinib (PCI-32765) | Covalent, Irreversible | 0.5 - 1.5 | [9][10] |
| Acalabrutinib | Covalent, Irreversible | 5.1 | [9] |
| Zanubrutinib | Covalent, Irreversible | < 1.0 | [11] |
| Fenebrutinib | Non-covalent, Reversible | 2.3 | [12] |
| Pirtobrutinib | Non-covalent, Reversible | ~3.0 | [13] |
Table 2: Cellular Potency of Selected BTK Inhibitors
| Inhibitor | Cell-Based Assay | EC50 (nM) | Reference(s) |
| Ibrutinib | BCR-mediated CD69 expression | ~10 | [11] |
| Acalabrutinib | BCR-mediated CD69 expression | ~8 | [11] |
| Zanubrutinib | BCR-mediated CD69 expression | ~5 | [11] |
| QL47 | BTK autophosphorylation (Tyr223) | 475 | [4] |
| QL47 | PLCγ2 phosphorylation (Tyr759) | 318 | [4] |
Workflow for Identifying Novel BTK Inhibitors using this compound
The following workflow outlines a systematic approach to discovering and characterizing new BTK inhibitors with the aid of this compound.
Conclusion
This compound serves as a powerful and versatile chemical probe in the quest for novel BTK inhibitors. Its fluorescent properties enable the direct and quantitative assessment of target engagement in both biochemical and cellular assays. By integrating this compound into a comprehensive drug discovery workflow, researchers can efficiently screen for new chemical entities, optimize their potency and selectivity, and gain a deeper understanding of their mechanism of action. As the landscape of BTK-targeted therapies continues to evolve, tools like this compound will remain indispensable for the development of safer and more effective treatments for B-cell malignancies and autoimmune diseases.
References
- 1. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PCI-33380 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCI-33380 is a fluorescently labeled, irreversible inhibitor of Bruton's tyrosine kinase (Btk). It is a derivative of the potent Btk inhibitor Ibrutinib (PCI-32765), covalently modified with a BODIPY™ FL fluorophore.[1] This unique design allows for the direct visualization and tracking of Btk in living cells, making it a valuable tool for studying Btk biology, inhibitor binding kinetics, and for use in drug development. This compound works by forming a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to its irreversible inhibition.[1] Its cell-permeable nature allows it to readily cross the plasma membrane of living cells. The attached BODIPY™ FL dye is known for its high fluorescence quantum yield, sharp emission peak, and excellent photostability, making it well-suited for various fluorescence microscopy applications, including live-cell imaging.[2]
Data Presentation
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Fluorophore | BODIPY™ FL | [1] |
| Excitation Maximum (λex) | ~505 nm | [3] |
| Emission Maximum (λem) | ~511 nm | [3] |
| Target | Bruton's tyrosine kinase (Btk) | [1] |
| Binding Site | Cysteine 481 (Cys481) | [1] |
| Binding Type | Covalent, Irreversible | [1] |
Table 2: Recommended Conditions for Live-Cell Imaging with this compound
| Parameter | Recommended Range | Notes |
| Cell Type | B-cell lines (e.g., Ramos, DOHH2), other cells endogenously or exogenously expressing Btk | Btk is predominantly expressed in B-cells.[1] |
| Working Concentration | 0.5 - 5 µM | Start with 2 µM as a reference concentration.[1] Optimal concentration may vary depending on cell type and Btk expression levels. |
| Incubation Time | 30 - 60 minutes | A 1-hour incubation has been shown to be effective for labeling.[1] Shorter times may be sufficient for imaging. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Wash Steps | Recommended | Wash cells with fresh, pre-warmed medium or PBS to remove unbound probe and reduce background fluorescence.[] |
| Imaging Medium | Phenol red-free culture medium or live-cell imaging solution | To minimize background fluorescence. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Btk with this compound
This protocol describes the steps for labeling and imaging Btk in living cells using this compound.
Materials:
-
Cells expressing Btk (e.g., Ramos, DOHH2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phenol red-free culture medium or live-cell imaging solution
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets for BODIPY™ FL (e.g., FITC/GFP channel) and an environmental chamber to maintain 37°C and 5% CO2.
Procedure:
-
Cell Seeding: The day before imaging, seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) serum-free or complete culture medium to the desired final concentration (e.g., 2 µM).
-
Labeling of Cells:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the labeling solution.
-
Gently wash the cells two to three times with pre-warmed phenol red-free medium or PBS to remove any unbound probe.
-
After the final wash, add fresh pre-warmed phenol red-free imaging medium to the cells.
-
-
Live-Cell Imaging:
-
Transfer the dish or slide to the fluorescence microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate on the microscope stage for at least 10-15 minutes.
-
Acquire images using the appropriate filter set for BODIPY™ FL (Excitation: ~490/20 nm, Emission: ~525/30 nm).
-
Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, acquire images at desired intervals.
-
Protocol 2: Cytotoxicity Assessment of this compound using a Flow Cytometry-Based Assay
This protocol provides a method to evaluate the potential cytotoxic effects of this compound on the cells of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
A viability dye (e.g., Propidium Iodide (PI) or 7-AAD)
-
A positive control for cytotoxicity (e.g., 70% ethanol or a known cytotoxic agent)
-
A negative control (vehicle, e.g., DMSO)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a duration relevant to the imaging experiments (e.g., 1 hour, 4 hours, 24 hours).
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
-
Cell Harvesting:
-
After the incubation period, harvest the cells. For adherent cells, use trypsin or a gentle cell scraper. For suspension cells, collect them by centrifugation.
-
-
Staining with Viability Dye:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in binding buffer or PBS.
-
Add the viability dye (e.g., PI or 7-AAD) according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The fluorescent signal from this compound (if still present and excited by the lasers used) and the viability dye will be detected.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of dead cells (positive for the viability dye) in each treatment condition.
-
-
Data Analysis:
-
Compare the percentage of dead cells in the this compound-treated samples to the vehicle control.
-
If desired, calculate the IC50 value for cytotoxicity. Some related compounds have shown low cytotoxicity with IC50 values greater than 40 µM.[2]
-
Mandatory Visualization
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for live-cell imaging with this compound.
References
Application Notes and Protocols for PCI-33380 Labeling of Primary B-Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of Bruton's tyrosine kinase (Btk) in primary B-cells using PCI-33380. This probe is a fluorescently tagged, irreversible inhibitor of Btk, designed to covalently bind to the Cys-481 residue in the active site. Its primary application is in pharmacodynamic assays to determine the occupancy of Btk by therapeutic inhibitors such as Ibrutinib (PCI-32765).
Introduction
This compound is a vital tool for assessing the engagement of irreversible Btk inhibitors with their target in primary B-cells and other cell types expressing Btk. As a fluorescent derivative of Ibrutinib, it allows for direct visualization and quantification of unoccupied Btk.[1] The irreversible nature of its binding makes it particularly useful for distinguishing between reversible and irreversible inhibitors and for determining the duration of target engagement in preclinical and clinical studies.[1][2]
The B-cell receptor (BCR) signaling pathway is critical for B-cell development, activation, and survival.[1][3] Bruton's tyrosine kinase is a key component of this pathway.[3][4] Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases.[1][4] this compound serves as a specific probe to investigate the role of Btk in these processes and to evaluate the efficacy of targeted therapies.
Principle of the Assay
The assay is based on the covalent and irreversible binding of this compound to the cysteine 481 residue within the ATP-binding pocket of Btk.[1] In the absence of a competing irreversible inhibitor, this compound will label the available Btk protein. If the cells have been pre-treated with an irreversible Btk inhibitor like Ibrutinib, the Cys-481 residue will be occupied, preventing the binding of this compound. The amount of fluorescent signal from labeled Btk is therefore inversely proportional to the degree of Btk occupancy by the inhibitor. Labeled Btk is subsequently detected by SDS-PAGE and fluorescent gel scanning.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound and the effects of the parent compound, Ibrutinib (PCI-32765), on B-cell function.
| Parameter | Value | Cell Type/System | Reference |
| This compound Labeling Concentration | 2 µM | Human Primary B-cells | [1] |
| This compound Incubation Time | 1 hour | Human Primary B-cells | [1] |
| Ibrutinib (PCI-32765) IC50 (Btk Y551 phosphorylation) | 96.4 nM | Human Primary B-cells | [4] |
| Ibrutinib (PCI-32765) IC50 (CD69 expression) | 3.7 nM | Human Primary B-cells | [4] |
| Ibrutinib (PCI-32765) IC50 (B-cell proliferation) | 8 nM | Human Primary B-cells | [4] |
| Ibrutinib (PCI-32765) Concentration for Full Btk Occupancy | 10 nM | Human Primary B-cells | [1][2] |
Experimental Protocols
Materials
-
Primary human B-cells (isolated from peripheral blood mononuclear cells - PBMCs)
-
This compound
-
Ibrutinib (PCI-32765) or other Btk inhibitor (for occupancy experiments)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
LDS sample buffer with reducing agent
-
SDS-PAGE gels
-
Fluorescent gel scanner (e.g., Typhoon scanner with Ex: 532 nm, Em: 555 nm)
-
Western blot equipment and reagents
-
Anti-Btk antibody
Protocol for this compound Labeling of Primary B-Cells
-
Cell Preparation: Isolate primary B-cells from PBMCs using a standard B-cell enrichment kit. Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation (for Occupancy Assay):
-
To determine Btk occupancy by a test inhibitor, pre-incubate the B-cells with the desired concentrations of the inhibitor (e.g., Ibrutinib) for 1 hour at 37°C. Include a vehicle-only control.
-
-
This compound Labeling:
-
Cell Lysis:
-
After incubation, wash the cells once with cold PBS to remove unbound probe.
-
Lyse the cell pellet directly in LDS sample buffer containing a reducing agent.[1]
-
-
Gel Electrophoresis:
-
Heat the samples at 70-95°C for 5-10 minutes.
-
Load the lysates onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
-
Fluorescent Gel Scanning:
-
After electrophoresis, scan the gel using a fluorescent gel scanner with the appropriate excitation and emission wavelengths for the fluorophore on this compound (e.g., Excitation: 532 nm; Emission: 555 nm).[1]
-
A fluorescent band at the molecular weight of Btk (approximately 76 kDa) indicates labeled, unoccupied Btk.[5]
-
-
Western Blotting (Optional but Recommended):
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against Btk, followed by a suitable secondary antibody.
-
This step confirms the identity of the labeled band as Btk and serves as a loading control.[1]
-
Visualizations
B-Cell Receptor Signaling Pathway and Ibrutinib Action
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib/PCI-33380 on Btk.
Experimental Workflow for Btk Occupancy Assay
Caption: Workflow for determining Btk occupancy in primary B-cells using this compound.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring BTK Occupancy in Peripheral Blood Mononuclear Cells (PBMCs) with PCI-33380 (Ibrutinib): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the survival, proliferation, and differentiation of B-cells.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[3][4] PCI-33380, also known as ibrutinib, is a first-in-class, potent, and irreversible inhibitor of BTK.[3][5] It forms a covalent bond with a cysteine residue (Cys-481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[1][3][6]
Measuring the extent of BTK engagement by ibrutinib in patient-derived peripheral blood mononuclear cells (PBMCs) is a crucial pharmacodynamic biomarker in clinical trials and research. It provides valuable insights into the drug's mechanism of action, helps in dose selection, and correlates with clinical response.[7][8][9] This document provides detailed application notes and protocols for measuring BTK occupancy in PBMCs using this compound and a fluorescent probe-based method.
Principle of the Assay
The measurement of BTK occupancy by this compound (ibrutinib) typically relies on a competitive binding assay using a fluorescently labeled probe that also binds to the active site of BTK. This compound itself can be used as a fluorescent probe.[10][11][12] The principle is as follows:
-
Treatment: PBMCs are treated in vivo (in patients receiving ibrutinib) or ex vivo with varying concentrations of unlabeled ibrutinib.
-
Unoccupied Site Labeling: After treatment, the remaining unoccupied BTK active sites are labeled with a fluorescently tagged, irreversible BTK inhibitor, such as a BODIPY-FL-labeled version of ibrutinib (this compound).[10]
-
Detection and Quantification: The amount of fluorescent probe bound to BTK is inversely proportional to the occupancy by the unlabeled drug. This can be quantified using techniques like SDS-PAGE followed by fluorescence scanning or flow cytometry.
An alternative, more recent method involves a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which can simultaneously measure free and total BTK levels, providing a direct percentage of occupancy.[7][13][14][15]
B-Cell Receptor Signaling Pathway Involving BTK
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
Experimental Protocols
Protocol 1: BTK Occupancy Measurement using a Fluorescent Probe and SDS-PAGE
This protocol is adapted from methodologies described in studies evaluating ibrutinib's pharmacodynamics.[8][9][16]
A. Materials and Reagents
-
PBMC Isolation: Ficoll-Paque PLUS (or similar density gradient medium)
-
Cell Lysis Buffer: RIPA buffer (or similar) containing protease and phosphatase inhibitors
-
This compound (Ibrutinib): For ex vivo treatment
-
Fluorescent BTK Probe: e.g., BODIPY-FL-labeled ibrutinib analog
-
Protein Quantification Assay: BCA or Bradford assay
-
SDS-PAGE: Precast polyacrylamide gels, running buffer, loading buffer
-
Fluorescence Gel Scanner: To visualize and quantify the fluorescently labeled BTK
B. Experimental Workflow
Caption: Workflow for measuring BTK occupancy using a fluorescent probe and SDS-PAGE.
C. Step-by-Step Procedure
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation according to the manufacturer's protocol.
-
Ex Vivo Treatment (Optional, for dose-response curves):
-
Resuspend PBMCs in appropriate cell culture medium.
-
Aliquot cells and treat with a range of this compound (ibrutinib) concentrations (e.g., 0.1 nM to 1 µM) for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Fluorescent Probe Labeling:
-
Wash the cells to remove unbound ibrutinib.
-
Resuspend the cell pellet in media and add the fluorescent BTK probe at a concentration sufficient to saturate the available BTK (e.g., 50-100 nM).
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Cell Lysis:
-
Wash the cells to remove the unbound fluorescent probe.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples with loading buffer and heat as required.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
-
Fluorescence Scanning:
-
After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore (e.g., BODIPY-FL).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to the molecular weight of BTK (~77 kDa).
-
Calculate BTK occupancy as follows: % Occupancy = (1 - (Fluorescence Intensity of Treated Sample / Fluorescence Intensity of Vehicle Control)) * 100
-
Protocol 2: BTK Occupancy Measurement using a TR-FRET Assay
This protocol is based on the principles of a homogeneous TR-FRET assay developed for high-throughput and accurate occupancy measurement.[7][13][14][15]
A. Materials and Reagents
-
PBMC Lysates: Prepared as described above.
-
TR-FRET BTK Assay Kit: Typically includes:
-
Terbium-conjugated anti-BTK antibody (Donor)
-
Fluorescently labeled BTK tracer/probe (Acceptor)
-
Assay buffer
-
-
Microplate Reader: Capable of time-resolved fluorescence detection.
B. Experimental Workflow
References
- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruton Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) Has Significant Activity in Patients With Relapsed/Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. eosmedchem.com [eosmedchem.com]
- 13. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of BTK using PCI-33380
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell development, differentiation, and signaling.[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK has emerged as a significant therapeutic target in B-cell malignancies and autoimmune disorders.[1][2] PCI-33380 is a fluorescently labeled derivative of the irreversible BTK inhibitor, ibrutinib (PCI-32765). This probe covalently binds to the cysteine-481 residue in the active site of BTK, enabling direct monitoring and quantification of BTK expression and target occupancy by therapeutic inhibitors.[3]
These application notes provide detailed protocols for utilizing this compound in flow cytometry to analyze BTK, offering a powerful tool for pharmacodynamic assessments and mechanistic studies in drug development.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the BTK signaling cascade and the experimental workflow for assessing BTK occupancy using this compound.
Caption: A simplified diagram of the B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: The experimental workflow for determining BTK occupancy using this compound with flow cytometry.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of PCI-32765 (the parent compound of this compound) on BTK and downstream signaling events, as determined by flow cytometry-based assays.
| Parameter | Cell Type | Assay | IC50 (nM) | Reference |
| pBTK (Y551) Inhibition | Human Primary B-cells | Intracellular Flow Cytometry | 96.4 | [4] |
| pERK1/2 Inhibition | Human Primary B-cells | Intracellular Flow Cytometry | 9.5 | [4] |
Experimental Protocols
Protocol 1: BTK Occupancy Assay using this compound
This protocol details the use of the fluorescent probe this compound to measure the occupancy of BTK by an unlabeled inhibitor.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified B-cells
-
RPMI-1640 with 10% FBS
-
BTK inhibitor of interest (e.g., PCI-32765)
-
This compound fluorescent probe
-
Flow Cytometry Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Flow Cytometry Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD19, anti-CD45)
-
FACS tubes
Procedure:
-
Cell Preparation and Inhibitor Treatment:
-
Prepare a single-cell suspension of PBMCs or B-cells at a concentration of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Aliquot 1 x 10^6 cells per FACS tube.
-
Add the BTK inhibitor at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Fixation:
-
Following inhibitor incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of ice-cold 4% paraformaldehyde.
-
Incubate for 15 minutes at room temperature.
-
Add 1 mL of PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
-
Permeabilization:
-
Gently vortex the cell pellet and add 1 mL of ice-cold 90% methanol dropwise while vortexing to prevent cell clumping.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
This compound Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add this compound to a final concentration of 2 µM.[3]
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
-
Surface Marker Staining:
-
Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing the pre-titrated amount of fluorochrome-conjugated anti-CD19 and anti-CD45 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used (this compound has an excitation/emission maximum around 532/555 nm).[3]
-
Gate on the lymphocyte population using FSC and SSC, and then on the B-cell population using the CD19 and CD45 markers.
-
Determine the Mean Fluorescence Intensity (MFI) of this compound in the B-cell gate for each inhibitor concentration.
-
BTK occupancy can be calculated as: % Occupancy = (1 - (MFI_inhibitor - MFI_unstained) / (MFI_vehicle - MFI_unstained)) * 100
-
Protocol 2: Analysis of BTK Phosphorylation by Intracellular Flow Cytometry
This protocol is for the indirect analysis of BTK activity by measuring its phosphorylation state upon B-cell activation.
Materials:
-
PBMCs or purified B-cells
-
RPMI-1640 with 10% FBS
-
BTK inhibitor of interest
-
B-cell stimulus (e.g., anti-IgM F(ab')2 fragment)
-
Flow Cytometry Fixation Buffer (e.g., 4% paraformaldehyde)
-
Flow Cytometry Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated anti-phospho-BTK (e.g., pY551) antibody
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD19)
-
FACS tubes
Procedure:
-
Cell Preparation and Inhibitor Treatment:
-
Prepare a single-cell suspension of PBMCs or B-cells at 1 x 10^6 cells/mL.
-
Aliquot 1 x 10^6 cells per FACS tube.
-
Add the BTK inhibitor at desired concentrations and incubate for 1 hour at 37°C. Include a vehicle control.
-
-
Cell Stimulation:
-
Add anti-IgM F(ab')2 fragment to a final concentration of 10 µg/mL to stimulate the B-cells.[3]
-
Incubate for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of 4% paraformaldehyde and incubate for 15 minutes at room temperature.
-
Centrifuge, discard the supernatant, and resuspend in 1 mL of ice-cold 90% methanol while gently vortexing.
-
Incubate on ice for 30 minutes.
-
Wash twice with Flow Cytometry Staining Buffer.
-
-
Intracellular and Surface Staining:
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing both the anti-phospho-BTK antibody and the anti-CD19 antibody at their optimal concentrations.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of Staining Buffer.
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive B-cell population.
-
Analyze the MFI of the phospho-BTK signal to determine the effect of the inhibitor on BTK activation.
-
Conclusion
The use of the fluorescent probe this compound in conjunction with flow cytometry provides a robust and specific method for the direct assessment of BTK expression and target engagement by inhibitors in a cellular context. The protocols outlined here offer a framework for researchers to investigate the pharmacodynamics of novel BTK inhibitors and to further elucidate the role of BTK in health and disease. Careful optimization of reagent concentrations and incubation times is recommended for specific cell types and experimental conditions.
References
- 1. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of BTK Occupancy Using PCI-33380 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Irreversible BTK inhibitors, such as PCI-32765 (Ibrutinib), covalently bind to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3] Assessing the degree of BTK engagement by these inhibitors in vivo is crucial for understanding their pharmacodynamics and for guiding dose selection in preclinical and clinical studies.[4]
PCI-33380 is a fluorescently tagged derivative of PCI-32765 that binds to the same Cys-481 residue in the BTK active site.[1] This property makes this compound an invaluable tool for measuring BTK occupancy. When BTK is already bound by an irreversible inhibitor like PCI-32765, the binding of this compound is blocked. The reduction in fluorescence signal from this compound binding is therefore directly proportional to the occupancy of BTK by the unlabeled inhibitor.[1] These application notes provide a detailed protocol for utilizing this compound to determine BTK occupancy in splenocytes from mouse models treated with a BTK inhibitor.
Principle of the Assay
The in vivo BTK occupancy assay using this compound is a competitive binding assay. Following in vivo treatment of mice with a non-fluorescent, irreversible BTK inhibitor, splenocytes are harvested. The cell lysates are then incubated with a saturating concentration of the fluorescent probe, this compound. The amount of this compound that binds to BTK is inversely proportional to the amount of BTK that was already occupied by the therapeutic inhibitor in vivo. The fluorescent signal is detected by gel electrophoresis followed by fluorescent scanning. A subsequent Western blot for total BTK protein is performed to normalize for protein loading.
Data Presentation
PCI-32765 Dose-Dependent Occupancy of Splenocyte BTK in DBA/1 Mice
The following table summarizes the in vivo BTK occupancy in splenocytes of DBA/1 mice following a single oral dose of PCI-32765. The occupancy was measured 3 hours post-dose using the this compound probe.
| PCI-32765 Dose (mg/kg) | Mean BTK Occupancy (%) |
| 1.56 | Not specified, but dose-dependent inhibition observed[5] |
| 3.125 | Significant disease regression observed[5] |
| 6.25 | Significant disease regression observed[5] |
| 12.5 | 85-90%[5] |
| ≥ 2.5 (in a separate study) | Complete Occupancy[3] |
Note: Data is compiled from studies in mouse models of collagen-induced arthritis.[5]
Experimental Protocols
In Vivo Dosing of Mice
-
Animal Model: Use appropriate mouse models for the disease under investigation (e.g., DBA/1 mice for collagen-induced arthritis).
-
Drug Administration: Administer the irreversible BTK inhibitor (e.g., PCI-32765) orally or via the desired route at various dose levels. Include a vehicle control group.
-
Time Course: Euthanize mice at specific time points after dosing (e.g., 3, 6, 24 hours) to assess the onset and duration of BTK occupancy.
Preparation of Splenocyte Lysates
-
Spleen Harvesting: At the designated time point, euthanize the mouse and aseptically harvest the spleen.
-
Cell Suspension: Prepare a single-cell suspension of splenocytes by gently dissociating the spleen through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Resuspend the cell pellet in a red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate for 5 minutes at room temperature.
-
Washing: Quench the lysis reaction by adding phosphate-buffered saline (PBS) and centrifuge the cells. Wash the cell pellet twice with cold PBS.
-
Cell Lysis: Resuspend the final cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
BTK Occupancy Assay with this compound
-
Lysate Preparation: Dilute the protein lysates to a standardized concentration (e.g., 1 mg/mL) with lysis buffer.
-
Probe Incubation: Add this compound to the lysates at a final concentration of 1-2 µM.[6] Incubate for 1 hour at room temperature in the dark.
-
Sample Preparation for Electrophoresis: Add Laemmli sample buffer to the lysates and boil for 5 minutes to denature the proteins.
Gel Electrophoresis and Fluorescent Imaging
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Electrophoresis: Run the gel according to the manufacturer's instructions.
-
Fluorescent Gel Scanning: After electrophoresis, scan the gel using a fluorescent gel scanner with an appropriate laser and filter set for the BODIPY-FL fluorophore on this compound (Excitation: ~532 nm, Emission: ~555 nm).[6] The fluorescent band corresponding to BTK will be visible at approximately 76 kDa.
-
Quantification: Quantify the intensity of the fluorescent bands using appropriate software. The percentage of BTK occupancy is calculated relative to the vehicle-treated control group.
Western Blot for Total BTK
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total BTK overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for total BTK to use for normalization of the fluorescent signal from the this compound probe.
Mandatory Visualizations
Caption: Simplified BTK Signaling Pathway downstream of the B-Cell Receptor.
Caption: Experimental workflow for in vivo BTK occupancy measurement.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCI-32765, the First BTK (Bruton’s Tyrosine Kinase) Inhibitor in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of BTK Engagement Using PCI-33380
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1][2][3] Its activation is a critical step in B-cell development, differentiation, and proliferation.[3] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[4] PCI-33380 is a fluorescently labeled, irreversible inhibitor of BTK.[5][6] It is designed based on the ibrutinib scaffold and serves as a powerful tool to measure the engagement of BTK by covalent inhibitors in a competitive binding assay.[5] This application note provides a detailed protocol for utilizing this compound in conjunction with Western blotting to assess the occupancy of BTK by a test inhibitor in cell-based assays.
Principle of the Assay
The BTK engagement assay using this compound is a competition-based method. Cells are first treated with a non-fluorescent, irreversible BTK inhibitor. Subsequently, the cells are lysed, and the remaining unoccupied BTK is labeled with the fluorescent probe this compound. The amount of fluorescent signal from this compound binding to BTK is inversely proportional to the occupancy of BTK by the test inhibitor.
The protein lysates are then separated by SDS-PAGE. The gel is first scanned for fluorescence to detect the this compound signal, which indicates the amount of unoccupied BTK. Following the fluorescent scan, the proteins are transferred to a membrane and a standard Western blot is performed to detect the total BTK protein levels.[7] This dual-readout approach allows for the normalization of the occupancy signal to the total amount of BTK protein, providing a quantitative measure of target engagement.
Signaling Pathway and Experimental Overview
Data Presentation
| Treatment Condition | This compound Fluorescence (Arbitrary Units) | Total BTK (Western Blot, Arbitrary Units) | Normalized BTK Occupancy (%) |
| Vehicle Control | 1000 | 1200 | 0 |
| Test Inhibitor (10 nM) | 500 | 1150 | 52.2 |
| Test Inhibitor (100 nM) | 150 | 1250 | 88.0 |
| Test Inhibitor (1 µM) | 50 | 1180 | 95.8 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental conditions, cell type, and inhibitor used.
Experimental Protocols
Materials and Reagents
-
Cell Lines: B-cell lymphoma cell lines (e.g., Ramos, DOHH2)
-
BTK Inhibitor: Test compound and this compound
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels, running buffer, loading buffer
-
Western Blot: PVDF membrane, transfer buffer, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (anti-BTK, anti-phospho-BTK Tyr223), HRP-conjugated secondary antibody, ECL substrate
-
Instrumentation: Cell culture incubator, centrifuge, fluorescent gel scanner, Western blot imaging system
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cells to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of the test BTK inhibitor or vehicle control for the desired time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
This compound Labeling:
-
To the cleared lysate, add this compound to a final concentration of 1 µM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Fluorescent Gel Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Scan the gel using a fluorescent gel scanner with the appropriate excitation and emission wavelengths for the fluorophore on this compound.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-total BTK or anti-phospho-BTK Tyr223) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities from both the fluorescent gel scan and the Western blot using densitometry software.
-
Calculate the normalized BTK occupancy for each treatment condition using the following formula:
-
% Occupancy = (1 - (Fluorescent Signal_inhibitor / Fluorescent Signal_vehicle)) * 100
-
-
Normalize the total BTK signal to a loading control if necessary.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background on fluorescent scan | Incomplete removal of unbound this compound | Ensure thorough washing of cells after treatment and before lysis. |
| No or weak fluorescent signal | Low BTK expression in the cell line. Inefficient this compound labeling. | Use a cell line with known high BTK expression. Optimize this compound concentration and incubation time. |
| Inconsistent Western blot results | Uneven protein loading or transfer. | Ensure accurate protein quantification and consistent loading. Verify transfer efficiency with Ponceau S staining. |
| High background on Western blot | Insufficient blocking or washing. Primary antibody concentration too high. | Increase blocking time or use a different blocking agent. Optimize primary antibody dilution. |
| Multiple bands on Western blot | Non-specific antibody binding. Protein degradation. | Use a more specific primary antibody. Ensure fresh protease inhibitors are used in the lysis buffer. |
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Bruton's Tyrosine Kinase (BTK) inhibitor | CAS 1022899-36-0 | BTK抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. eosmedchem.com [eosmedchem.com]
- 7. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Workflow for PCI-33380 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2] The irreversible Btk inhibitor PCI-32765 (Ibrutinib) has shown significant clinical activity in various B-cell malignancies.[3] PCI-33380 is a fluorescently tagged derivative of PCI-32765, designed as a specific, cell-permeable probe to assess the occupancy of Btk by covalent inhibitors.[4] By binding to the same cysteine residue (Cys-481) in the Btk active site, this compound allows for the direct measurement of target engagement, a crucial parameter in drug development.[4][5]
These application notes provide a detailed experimental workflow for utilizing this compound in lymphoma cell lines to validate Btk inhibitor activity and to characterize the downstream cellular consequences of Btk inhibition.
Mechanism of Action and Signaling Pathway
PCI-32765, and by extension its fluorescent analog this compound, specifically and irreversibly binds to Cys-481 in the Btk active site.[5] This covalent bond blocks the kinase activity of Btk, thereby inhibiting the downstream signaling cascade initiated by BCR activation.[1] This cascade involves the phosphorylation of key substrates like phospholipase C-gamma (PLCγ), which in turn leads to the activation of pathways promoting cell survival and proliferation, such as the NF-κB and Akt pathways.[1][6] Inhibition of Btk effectively shuts down these pro-survival signals, leading to decreased proliferation and induction of apoptosis in B-cell lymphoma cells that are dependent on BCR signaling.[5][7]
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound/PCI-32765 on Btk.
Experimental Workflow Overview
The following diagram outlines a comprehensive workflow to assess the efficacy of a Btk inhibitor (e.g., PCI-32765) in lymphoma cell lines, using this compound as a pharmacodynamic marker for target engagement.
Caption: Comprehensive experimental workflow for evaluating a Btk inhibitor in lymphoma cell lines.
Data Presentation: Quantitative Summary
The following tables summarize expected quantitative data from experiments with the Btk inhibitor PCI-32765 in various non-Hodgkin's lymphoma (NHL) cell lines.
Table 1: IC50 Values of PCI-32765 in NHL Cell Lines
| Cell Line | Subtype | IC50 (µM) |
|---|---|---|
| DOHH2 | Diffuse Large B-Cell Lymphoma (DLBCL) | 0.6 - 1.6 |
| OCI-Ly10 | DLBCL | 0.6 - 1.6 |
| WSU-DLCL2 | DLBCL | 0.6 - 1.6 |
| DHL-4 | DLBCL | 0.6 - 1.6 |
| DHL-6 | DLBCL | 0.6 - 1.6 |
Data derived from studies on PCI-32765, the parent compound of this compound.[5][7]
Table 2: Expected Outcomes of Btk Inhibition
| Assay | Endpoint Measured | Expected Result with Btk Inhibitor |
|---|---|---|
| Btk Occupancy | This compound Fluorescence | Dose-dependent decrease |
| Cell Viability | Luminescence (ATP) | Dose-dependent decrease |
| Apoptosis | % Annexin V Positive Cells | Dose-dependent increase |
| Western Blot | Phospho-Btk, Phospho-PLCγ2 | Dose-dependent decrease |
| Cell Cycle | % Cells in G1/S/G2-M | G1 phase arrest |
Experimental Protocols
Protocol 1: Btk Occupancy Assay
This protocol determines the degree of Btk active site occupancy by an inhibitor (e.g., PCI-32765) by measuring the subsequent binding of the fluorescent probe this compound.
Materials:
-
Lymphoma cell lines (e.g., DOHH2)
-
RPMI-1640 medium with 10% FBS
-
Btk inhibitor (e.g., PCI-32765)
-
This compound fluorescent probe
-
LDS sample buffer with reducing agent
-
SDS-PAGE equipment
-
Fluorescent gel scanner (e.g., Typhoon scanner, Ex: 532 nm, Em: 555 nm)
-
Western blot equipment and anti-Btk antibody
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ lymphoma cells per condition. Pre-incubate cells with varying concentrations of the Btk inhibitor (e.g., PCI-32765) for 1 hour at 37°C.[4]
-
Probe Labeling: Add this compound to a final concentration of 2 µM to all samples and incubate for 1 hour at 37°C.[4]
-
Cell Lysis: Wash the cells once with cold PBS. Lyse the cell pellet directly in LDS sample buffer containing a reducing agent.[4]
-
Gel Electrophoresis: Resolve the protein lysates via SDS-PAGE.
-
Fluorescent Scanning: Scan the gel using a fluorescent gel scanner to detect the signal from this compound bound to Btk.[4] The signal intensity will be inversely proportional to the occupancy by the unlabeled inhibitor.
-
Western Blotting (Loading Control): Transfer the proteins to a PVDF membrane. Probe with a primary antibody against total Btk, followed by a secondary antibody. This confirms equal loading of the Btk protein across all lanes.[4]
Protocol 2: Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
96-well opaque-walled plates
-
Lymphoma cell lines
-
Btk inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed 25,000 cells in 100 µL of medium per well in a 96-well opaque-walled plate.[8]
-
Drug Treatment: Add varying concentrations of the Btk inhibitor to the wells. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[8]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.[8]
-
Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine using fluorescently labeled Annexin V and identifies dead cells using propidium iodide (PI).[9]
Materials:
-
Lymphoma cell lines
-
Btk inhibitor
-
FITC Annexin V Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells per well in a 6-well plate and treat with the Btk inhibitor at desired concentrations for 18-48 hours.[10][11]
-
Cell Harvesting: Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting for Signaling Proteins
This protocol assesses the phosphorylation status of Btk and its downstream targets to confirm pathway inhibition.
Materials:
-
Lymphoma cell lines
-
Btk inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Btk, anti-total-Btk, anti-phospho-PLCγ2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Btk inhibitor for a specified time (e.g., 1-4 hours). Lyse the cells on ice using lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, resolve by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with the desired primary antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add chemiluminescent substrate and image the blot.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Use Actin as a loading control.
Protocol 5: Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Lymphoma cell lines
-
Btk inhibitor
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat 1 x 10⁶ cells with the Btk inhibitor for 24-72 hours.
-
Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[8][12]
References
- 1. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) Has Significant Activity in Patients With Relapsed/Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic lethality of drug-induced polyploidy and BCL-2 inhibition in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of B lymphoma cells undergoing apoptosis by Annexin-V assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRAF2/3 deficient B cells resist DNA damage-induced apoptosis via NF-κB2/XIAP/cIAP2 axis and IAP antagonist sensitizes mutant lymphomas to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroblastoma Cell Lines Are Refractory to Genotoxic Drug-Mediated Induction of Ligands for NK Cell-Activating Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced pro-apoptotic activity of rituximab through IBTK silencing in non-Hodgkin lymphoma B-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for BTK Inhibitors Using PCI-33380
Abstract
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify novel BTK inhibitors using PCI-33380, a fluorescently-tagged irreversible inhibitor of BTK.[1][4][5] The methodology is based on a competitive binding assay where test compounds compete with this compound for binding to the cysteine-481 residue in the active site of BTK.[1] This approach allows for the rapid and sensitive identification of potent and selective BTK inhibitors in a high-throughput format.
Introduction
Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in B-lymphocyte development, differentiation, and activation.[6][7] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune disorders.[1][2][8] Consequently, BTK has emerged as a significant target for drug discovery.[9][10]
PCI-32765 (Ibrutinib), a potent and selective irreversible BTK inhibitor, has demonstrated clinical efficacy in treating B-cell cancers.[2][11] this compound is a fluorescently labeled derivative of PCI-32765, created by attaching a Bodipy-FL fluorophore.[1] This probe binds covalently to the same Cys-481 residue in BTK as PCI-32765 and serves as a valuable tool for directly monitoring BTK occupancy.[1][8]
This application note details a robust and scalable high-throughput screening protocol using this compound to identify novel BTK inhibitors. The assay leverages the competitive binding between test compounds and the fluorescent probe, where a decrease in the fluorescent signal indicates that a test compound has successfully bound to BTK.
BTK Signaling Pathway
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases, which then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates downstream targets such as PLCγ2, ultimately leading to calcium mobilization, activation of transcription factors like NF-κB, and subsequent B-cell proliferation and survival.[2]
Caption: BTK Signaling Pathway and Point of Inhibition.
Experimental Workflow
The high-throughput screening workflow consists of several key stages: primary screening of a compound library, a confirmation screen of the initial hits, and subsequent dose-response and selectivity assays to characterize the most promising compounds.
Caption: High-Throughput Screening Workflow for BTK Inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human BTK | BellBrook Labs | Varies |
| This compound | Adooq Bioscience | A12270 |
| Kinase Buffer | Promega | Varies |
| ATP | Sigma-Aldrich | A7699 |
| DTT | Sigma-Aldrich | D9779 |
| 384-well Plates | Corning | 3712 |
| DMSO | Sigma-Aldrich | D8418 |
| Test Compound Library | Varies | Varies |
Experimental Protocols
Reagent Preparation
-
Kinase Buffer: Prepare a 1X kinase buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
BTK Enzyme Solution: Dilute recombinant human BTK to a final concentration of 2 nM in kinase buffer.
-
This compound Solution: Prepare a 3X working solution of this compound (e.g., 30 nM) in kinase buffer.
-
Test Compound Plates: Serially dilute test compounds in DMSO to create a concentration gradient. For the primary screen, prepare a single concentration (e.g., 10 µM).
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format.
-
Compound Dispensing: Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate. For control wells, add 50 nL of DMSO.
-
BTK Enzyme Addition: Add 10 µL of the 2 nM BTK enzyme solution to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the test compounds to bind to BTK.
-
This compound Addition: Add 5 µL of the 30 nM this compound solution to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader with appropriate filters for Bodipy-FL (Excitation/Emission ~488/520 nm).
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Fluorescence signal in the presence of a test compound.
-
Signal_Max: Fluorescence signal with DMSO only (no inhibitor).
-
Signal_Min: Fluorescence signal with a known potent BTK inhibitor (e.g., Ibrutinib) or no enzyme.
-
-
IC₅₀ Determination: For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular BTK Autophosphorylation Assay (for Hit Validation)
-
Cell Culture: Culture a human B-cell lymphoma cell line (e.g., DOHH2) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of the hit compounds for 1-2 hours.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform a Western blot analysis using antibodies against phosphorylated BTK (pY223) and total BTK.
-
Analysis: A reduction in the pBTK/total BTK ratio indicates cellular inhibition of BTK activity.
Data Presentation
The quantitative data from the screening and follow-up assays should be summarized in clear and concise tables for easy comparison of compound performance.
Table 1: Primary HTS Results for Exemplary Compounds
| Compound ID | % Inhibition at 10 µM | Hit (Yes/No) |
| Cmpd-001 | 85.2 | Yes |
| Cmpd-002 | 12.5 | No |
| Cmpd-003 | 92.1 | Yes |
| Cmpd-004 | 55.8 | Yes |
Table 2: Dose-Response and Selectivity Data for Confirmed Hits
| Compound ID | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Kinase Selectivity (Fold vs. other kinases) |
| Cmpd-001 | 25.4 | 150.2 | >100 |
| Cmpd-003 | 8.9 | 45.6 | >500 |
| Cmpd-004 | 120.7 | 850.1 | >50 |
Conclusion
The competitive binding assay using the fluorescent probe this compound provides a direct and robust method for high-throughput screening of BTK inhibitors. This application note outlines a comprehensive workflow, from primary screening to hit validation, enabling the identification and characterization of novel and selective BTK inhibitors for therapeutic development. The detailed protocols and data presentation guidelines offer a clear framework for researchers in drug discovery and development.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adooq.com [adooq.com]
- 5. This compound | Bruton's Tyrosine Kinase (BTK) inhibitor | CAS 1022899-36-0 | BTK抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. promega.com [promega.com]
- 7. Regulation of Btk function by a major autophosphorylation site within the SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Fluorescence with PCI-33380
Frequently Asked Questions (FAQs)
Q1: What is PCI-33380 and what is its primary application?
This compound is a fluorescent probe designed for assessing the occupancy of Bruton's tyrosine kinase (Btk). It is a derivative of the irreversible Btk inhibitor, PCI-32765 (Ibrutinib), covalently linked to a Bodipy-FL fluorophore.[1] Its primary use is to label unbound Btk in cells, allowing for the quantification of target engagement by Btk inhibitors.
Q2: What are the spectral properties of this compound?
This compound, containing the Bodipy-FL fluorophore, has an excitation maximum of approximately 532 nm and an emission maximum of around 555 nm.[1]
Q3: What are the common causes of high background fluorescence in imaging experiments?
High background fluorescence can stem from several sources, including:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH and flavins.[2][3]
-
Non-specific binding: The fluorescent probe binding to cellular components other than the intended target.[4]
-
Excess probe concentration: Using a higher concentration of the fluorescent probe than necessary.[3]
-
Insufficient washing: Failure to adequately remove unbound probe after incubation.[4]
-
Probe aggregation: Formation of fluorescent aggregates at high concentrations.
-
Contaminated reagents: Fluorescent impurities in buffers or media.
Q4: Is this compound known to have significant off-target binding?
Studies have shown that this compound is remarkably selective for Btk, especially in B-cell lysates.[1] In cell lines that do not express Btk, such as the T-cell line Jurkat, a predominant fluorescently labeled band corresponding to Btk is absent, suggesting low off-target binding in that context.[1] However, it is always crucial to include proper controls to assess non-specific binding in your specific experimental system.
Troubleshooting High Background Fluorescence with this compound
This section provides a systematic approach to diagnosing and resolving high background issues.
Step 1: Identify the Source of the High Background
The first step is to determine whether the high background is due to autofluorescence, non-specific binding of this compound, or other experimental artifacts.
Experimental Workflow for Diagnosing High Background
Caption: A logical workflow for diagnosing the source of high background fluorescence.
Step 2: Implement Corrective Actions
Based on the diagnosis from Step 1, follow the appropriate troubleshooting guide below.
If your unstained controls exhibit high background, the issue is likely autofluorescence.
| Potential Cause | Recommended Solution |
| Endogenous fluorophores (e.g., NADH, flavins) | - Use a narrow bandpass emission filter to exclude autofluorescence signals.- If possible, acquire images in a spectral window where autofluorescence is minimal (e.g., red or far-red regions, though this is not an option for the Bodipy-FL fluorophore of this compound).- Consider using a commercial autofluorescence quenching reagent. |
| Aldehyde fixation | - Use fresh paraformaldehyde solution.- Treat fixed cells with a quenching agent like 0.1% sodium borohydride in PBS for 10 minutes. |
If your stained samples have high background but your controls are clean, the problem is likely related to the probe itself.
| Parameter | Recommendation | Detailed Protocol |
| This compound Concentration | Optimize the probe concentration by performing a titration. | Test a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 2 µM, and 5 µM) to find the lowest concentration that provides a robust specific signal with minimal background. |
| Incubation Time | Reduce the incubation time. | While a 1-hour incubation is a common starting point, shorter incubation times (e.g., 30 minutes) may reduce non-specific binding.[1] |
| Washing Steps | Increase the number and duration of washes. | After incubation with this compound, wash the cells at least three times with PBS or an appropriate buffer for 5-10 minutes each time with gentle agitation.[] |
| Blocking | While this compound is not an antibody, pre-treating cells with a blocking buffer may help reduce non-specific binding to cellular components. | Incubate cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes before adding this compound. |
| Probe Aggregation | Ensure the probe is fully dissolved. | Before diluting to the final working concentration, ensure the stock solution of this compound in DMSO is fully dissolved.[6] You can briefly vortex and centrifuge the stock solution. |
Troubleshooting Logic for Non-Specific Binding
Caption: A step-by-step approach to reducing non-specific background from this compound.
Experimental Protocols
Standard Protocol for this compound Labeling of Human B-cells
This protocol is adapted from published literature and serves as a baseline for your experiments.[1]
-
Cell Preparation:
-
Harvest and wash human B-cells.
-
Resuspend cells to a concentration of 1 x 10⁶ cells per condition.
-
-
This compound Incubation:
-
Treat cells with 2 µM this compound.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the cells three times with cold PBS.
-
-
Lysis and Analysis:
-
Lyse the cells in LDS sample buffer containing a reducing agent.
-
Analyze the lysate by SDS/PAGE.
-
Visualize the fluorescent signal using a gel scanner with appropriate excitation (e.g., 532 nm) and emission (e.g., 555 nm) filters.[1]
-
For loading controls, the gel can be subsequently blotted and probed for total Btk via Western blot.
-
Btk Signaling Pathway
Caption: Simplified B-cell receptor signaling pathway showing the inhibitory target of this compound.
By following these troubleshooting guides and utilizing the provided protocols and diagrams, researchers can systematically address issues of high background fluorescence, leading to more reliable and interpretable data in their Btk occupancy studies with this compound.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. biotium.com [biotium.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. medkoo.com [medkoo.com]
Technical Support Center: Optimizing PCI-33380 Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of PCI-33380 for cell labeling applications. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescently labeled, irreversible inhibitor of Bruton's tyrosine kinase (Btk). It is a derivative of the well-characterized Btk inhibitor, PCI-32765 (Ibrutinib). Its primary application is as a probe to measure the occupancy of the Btk active site by other, unlabeled inhibitors. By competing for the same binding site (Cysteine 481), the displacement of this compound can be quantified to determine the potency and target engagement of test compounds in cells and tissues.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound covalently binds to the cysteine-481 residue in the active site of Btk. This irreversible binding allows for a stable and quantifiable signal. The attached Bodipy-FL fluorophore enables detection and quantification of the bound probe through methods such as fluorescent gel scanning and flow cytometry.[1]
Q3: In which cell types can this compound be used?
A3: this compound can be used in any cell type that endogenously expresses Btk, such as B-cell lymphoma cell lines (e.g., DOHH2) and primary B cells.[1] It can also be used in cell lines engineered to express Btk. As a negative control, cell lines that do not express Btk, such as the T-cell line Jurkat, can be used to assess non-specific binding.[1]
Q4: What is a typical starting concentration and incubation time for this compound labeling?
A4: A commonly used starting point for cell labeling is a concentration of 2 µM this compound for a 1-hour incubation period.[1] However, the optimal concentration and time should be determined empirically for each cell type and experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | 1. Low Btk expression in cells: The target protein is not present or at very low levels. 2. Suboptimal this compound concentration: The concentration of the probe is too low for detection. 3. Incorrect filter settings: The excitation and emission wavelengths for Bodipy-FL are not correctly set on the detection instrument. 4. Photobleaching: Excessive exposure to light during imaging. | 1. Confirm Btk expression in your cell line using Western blot or qPCR. 2. Perform a concentration titration of this compound (e.g., 0.5 µM to 5 µM) to determine the optimal concentration. 3. Ensure you are using the correct filter set for Bodipy-FL (Excitation ~532 nm, Emission ~555 nm).[1] 4. Minimize light exposure and use an anti-fade mounting medium if applicable. |
| High Background Signal or Non-Specific Labeling | 1. Excessive this compound concentration: High concentrations can lead to non-specific binding to other proteins or cellular components. 2. Insufficient washing: Residual, unbound probe remains in the sample. 3. Cell clumping: The probe may be trapped within cell aggregates. | 1. Reduce the concentration of this compound. Perform a titration to find the lowest effective concentration. 2. Increase the number and volume of wash steps after incubation with the probe. 3. Ensure a single-cell suspension before and during the labeling process. |
| Observed Cytotoxicity or Altered Cell Morphology | 1. High this compound concentration: Although generally of low cytotoxicity, high concentrations of fluorescent probes can be toxic to cells. 2. Prolonged incubation time: Extended exposure to the probe may induce cellular stress. 3. Solvent toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic to your cells (typically <0.5%). | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold. While specific data for this compound is limited, related compounds have shown low cytotoxicity with IC50 values >40 µM.[2] 2. Reduce the incubation time. A 1-hour incubation is often sufficient.[1] 3. Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. |
| Inconsistent Results Between Experiments | 1. Variability in cell number: Inconsistent cell seeding density can lead to variable signal intensity. 2. Inconsistent incubation conditions: Variations in time, temperature, or this compound concentration. 3. Probe degradation: Improper storage and handling of this compound. | 1. Ensure accurate cell counting and consistent seeding density for all experiments. 2. Standardize all incubation parameters. 3. Store this compound as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Cell Labeling
This protocol describes how to determine the optimal concentration of this compound for achieving a high signal-to-noise ratio while minimizing potential cytotoxicity.
Materials:
-
Cells expressing Btk (e.g., DOHH2)
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your Btk-expressing cells in a 96-well black, clear-bottom plate at a density appropriate for your cell type to reach 70-80% confluency on the day of the experiment.
-
Preparation of this compound Dilutions: Prepare a 2X stock solution of a range of this compound concentrations (e.g., 0.2, 0.5, 1, 2, 5, and 10 µM) in complete cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the prepared 2X this compound dilutions and the vehicle control to the respective wells (in triplicate).
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with 200 µL of pre-warmed PBS per well.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with the appropriate filters for Bodipy-FL (Excitation ~532 nm, Emission ~555 nm).[1] Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Plot the mean fluorescence intensity against the this compound concentration. The optimal concentration will be the lowest concentration that gives a robust signal with low background (as determined by the vehicle control).
Data Presentation:
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 0 (Vehicle Control) | ||
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 | ||
| 5.0 | ||
| 10.0 |
Protocol 2: Assessment of this compound Cytotoxicity
This protocol uses a standard MTT assay to evaluate the effect of different this compound concentrations on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density.
-
Cell Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 40, 80 µM) and a vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for 24 hours (or your desired experimental duration) at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation:
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 20 | |||
| 40 | |||
| 80 |
Visualizations
Caption: Btk Signaling Pathway and the Point of this compound Inhibition.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
how to minimize off-target binding of PCI-33380
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PCI-33380, a fluorescently-labeled, irreversible inhibitor of Bruton's tyrosine kinase (Btk). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize and troubleshoot potential off-target binding during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (Btk) that is fluorescently labeled.[1] It is designed based on the ibrutinib scaffold and is used in both cellular and in vivo studies to monitor the binding of the inhibitor to Btk and its effects on cellular responses.[1] this compound, like its parent compound ibrutinib (PCI-32765), forms a covalent bond with a cysteine residue (Cys-481) in the active site of Btk, leading to its irreversible inhibition.
Q2: How selective is this compound for its target, Btk?
A2: this compound and its parent compound, ibrutinib (PCI-32765), are known to be highly selective for Btk.[2] Studies have shown that this compound predominantly binds to a single protein, identified as Btk, in B-cell lysates.[3] This high selectivity is attributed to the presence of a cysteine residue at the binding site, which is conserved in only a small subset of kinases.[3] However, like all kinase inhibitors, the potential for off-target binding exists, especially at higher concentrations.
Q3: What are the known off-target kinases of ibrutinib (PCI-32765), the parent compound of this compound?
A3: While highly selective, ibrutinib has been shown to inhibit other kinases, which may have implications for experiments using this compound. Some of the known off-target kinases include members of the Tec family of kinases, epidermal growth factor receptor (EGFR), and C-terminal Src kinase (CSK).[3][4][5] Inhibition of these off-targets has been associated with certain clinical side effects of ibrutinib, such as skin toxicities and atrial fibrillation.[3][4]
Q4: How can I minimize off-target binding of this compound in my experiments?
A4: To minimize off-target binding, it is crucial to use the lowest effective concentration of this compound that still provides a sufficient signal for your assay. It is also recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions. Additionally, including proper controls in your experiments is essential to help differentiate between on-target and potential off-target effects.
Troubleshooting Guide
Issue: I am observing a phenotype that is inconsistent with the known function of Btk.
Potential Cause: This could be an indication of an off-target effect of this compound.
Troubleshooting Steps:
-
Concentration Optimization:
-
Perform a dose-response experiment to determine the minimal concentration of this compound required to label Btk effectively in your system. Higher concentrations are more likely to lead to off-target binding.
-
-
Use of Control Compounds:
-
Include a structurally similar but inactive control compound. This will help determine if the observed phenotype is due to the specific inhibition of a kinase or a non-specific effect of the chemical scaffold.
-
Consider using a reversible Btk inhibitor as a comparator to see if the phenotype is dependent on the irreversible nature of this compound's binding.
-
-
Genetic Knockdown/Knockout:
-
Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout Btk in your cell line. If the phenotype persists after treatment with this compound in the absence of Btk, it is likely due to an off-target effect.
-
-
Rescue Experiments:
-
Overexpress a mutant version of Btk that is resistant to this compound binding (e.g., a C481S mutant). If the phenotype is reversed in the presence of the resistant mutant, it confirms that the effect is on-target.
-
Quantitative Data: Kinase Selectivity of Ibrutinib (PCI-32765)
The following table summarizes the inhibitory activity of ibrutinib, the parent compound of this compound, against a panel of kinases. This data can help researchers anticipate potential off-target interactions.
| Kinase | IC50 (nM) | Fold Selectivity vs. Btk |
| Btk | 0.5 | 1 |
| BLK | 0.5 | 1 |
| BMX | 0.8 | 1.6 |
| CSK | 2.3 | 4.6 |
| FGR | 2.3 | 4.6 |
| EGFR | 5.6 | 11.2 |
| ErbB2 | 9.4 | 18.8 |
| ITK | 10.7 | 21.4 |
| JAK3 | 16.1 | 32.2 |
| RET | 36.5 | 73 |
| FLT3 | 73 | 146 |
| TEC | 78 | 156 |
| ABL | 86 | 172 |
Data is compiled from publicly available sources. Actual IC50 values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Signal Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity). Read the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in intact cells by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control at various concentrations for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using a lysis buffer.
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Separation of Aggregates: Centrifuge the cell lysates to pellet the aggregated proteins.
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Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or other protein detection methods.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates that the compound has bound to and stabilized the target protein.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) Has Significant Activity in Patients With Relapsed/Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
dealing with low signal-to-noise ratio in PCI-33380 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe PCI-33380 in their experiments. The focus is on addressing the common challenge of a low signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescently tagged derivative of the irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (also known as PCI-32765).[1][2][3][4][5] It functions as a probe to covalently bind to the active site of BTK, specifically at the Cysteine-481 residue.[1][6] Its primary application is in cell-based assays and in vivo studies to determine the occupancy of the BTK active site by other, non-fluorescent covalent inhibitors.[1][7][8][9][10] By pre-treating cells with a BTK inhibitor and then adding this compound, the amount of remaining unbound BTK can be quantified by measuring the fluorescence signal.[8]
Q2: I am observing a very weak or no fluorescent signal in my BTK occupancy assay. What are the potential causes?
A weak or absent signal in a this compound experiment can stem from several factors, broadly categorized as issues with the protein target, the probe itself, or the experimental procedure. Common culprits include:
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Low BTK expression: The cell line or tissue being used may have very low endogenous levels of BTK.
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Inefficient cell lysis: If BTK is not efficiently extracted from the cells, it will not be available to bind to the probe.[11]
-
Degradation of BTK: BTK may be degraded by proteases during sample preparation.[12]
-
Inactive this compound: The fluorescent probe may have degraded due to improper storage or handling.
-
Suboptimal probe concentration or incubation time: Insufficient concentration of this compound or too short an incubation time may lead to incomplete labeling of available BTK.
-
High inhibitor concentration: If you are performing a competitive binding experiment, a very high concentration of your test inhibitor may have already saturated all available BTK binding sites.
Q3: My fluorescent signal is present, but the background is very high, resulting in a low signal-to-noise ratio. How can I reduce the background?
High background can obscure the specific signal from this compound binding to BTK. To reduce non-specific binding and background fluorescence, consider the following:
-
Optimize blocking steps: In protocols that involve membrane-based detection like Western blotting, ensure that the blocking step is optimized. Using blocking agents like Bovine Serum Albumin (BSA) or non-fat milk can prevent non-specific antibody binding.[13][14]
-
Increase wash steps: Thorough and repeated washing after incubation with the probe or antibodies is crucial for removing unbound reagents that contribute to background noise.[15]
-
Use appropriate buffers: Incorporating a mild non-ionic detergent like Tween-20 or Triton X-100 in your wash buffers can help to reduce hydrophobic interactions that cause non-specific binding.[15]
-
Check for autofluorescence: Some cell culture media components, like phenol red or fetal bovine serum, can be autofluorescent. Consider performing the final steps in a clear, serum-free medium or phosphate-buffered saline.[16]
-
Reduce antibody concentrations: If you are using antibodies for detection (e.g., in a subsequent Western blot), titrate them to find the lowest concentration that still provides a good signal.[15]
Troubleshooting Guides
Guide 1: Troubleshooting Weak or No Signal
This guide provides a systematic approach to diagnosing and resolving issues of weak or no signal in your this compound experiments.
| Potential Cause | Recommended Action |
| Low BTK Expression | Confirm BTK expression in your cell line or tissue using a validated Western blot protocol. If expression is low, consider using a cell line known to have high BTK expression (e.g., DOHH2 B-cell lymphoma cells) as a positive control.[1] You may also need to enrich your sample, for instance, by extracting specific cellular fractions.[11] |
| Inefficient Protein Extraction | Use a robust lysis buffer, such as RIPA buffer, which contains harsher detergents to ensure complete cell lysis.[11] The inclusion of mechanical disruption methods like sonication can also improve extraction efficiency.[12] |
| Protein Degradation | Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer to prevent the degradation of BTK.[12][17] |
| Suboptimal this compound Labeling | Verify the integrity and storage conditions of your this compound stock. Perform a concentration titration of this compound to determine the optimal concentration for your specific cell type and experimental conditions. Also, consider increasing the incubation time to ensure complete labeling.[1] |
| Poor Gel/Membrane Transfer | If analyzing by in-gel fluorescence or Western blot, ensure efficient protein transfer from the gel to the membrane. Use a PVDF membrane, which has a higher binding capacity than nitrocellulose, especially for low-abundance proteins.[11][13] Transfer efficiency can be checked by staining the membrane with Ponceau S.[12] |
Guide 2: Troubleshooting High Background
This guide will help you to identify and mitigate the causes of high background fluorescence, thereby improving your signal-to-noise ratio.
| Potential Cause | Recommended Action |
| Non-specific Binding of Probe | Ensure that wash steps after this compound incubation are sufficient to remove any unbound probe. The inclusion of a mild detergent in the wash buffer can be beneficial.[15] |
| Autofluorescence of Media/Reagents | Before analysis, wash the cells with PBS or a clear, phenol red-free, and serum-free medium to remove any fluorescent components from the culture medium.[16] |
| Instrument Settings | If using a fluorescent plate reader or gel scanner, optimize the instrument settings. This includes adjusting the gain and ensuring the correct excitation and emission wavelengths are used for the BODIPY-FL fluorophore on this compound (typically around 505 nm excitation and 515 nm emission).[16] |
| Contaminated Buffers | Prepare fresh buffers using high-purity water and reagents to avoid fluorescent contaminants.[18] |
Experimental Protocols
Protocol 1: BTK Occupancy Assay Using this compound
This protocol describes a typical experiment to measure the occupancy of BTK by a test inhibitor in a cell-based assay.
-
Cell Preparation: Plate your cells of interest (e.g., DOHH2) at an appropriate density and allow them to adhere or recover overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of your BTK inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for a sufficient time for the inhibitor to bind to BTK (typically 1-2 hours).
-
This compound Labeling: Add this compound to the cells at a final concentration of 1-2 µM. Incubate for 1 hour at 37°C to label any BTK that is not occupied by your test inhibitor.[10]
-
Cell Lysis: Wash the cells with cold PBS to remove unbound probe. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Sample Preparation for SDS-PAGE: Determine the protein concentration of your lysates. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Fluorescent Gel Scanning: Scan the gel using a fluorescent gel scanner with the appropriate excitation and emission filters for the BODIPY-FL fluorophore. The intensity of the fluorescent band corresponding to the molecular weight of BTK (~76 kDa) is proportional to the amount of unoccupied BTK.[8]
-
(Optional) Western Blot: After scanning, you can proceed to transfer the gel to a PVDF membrane and perform a Western blot using an anti-BTK antibody to confirm equal loading of the BTK protein across all lanes.[10]
Protocol 2: Western Blot for Total BTK Confirmation
This protocol is for confirming the presence and equal loading of the BTK protein.
-
Protein Transfer: After gel electrophoresis, transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20).[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK, diluted in the blocking solution, overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and image the blot using a chemiluminescence detection system.[11]
Quantitative Data Summary
The following table provides an example of the data that could be generated from a BTK occupancy assay.
| Inhibitor Concentration (nM) | Fluorescent Signal (Arbitrary Units) | % BTK Occupancy |
| 0 (Vehicle) | 10,000 | 0% |
| 1 | 8,500 | 15% |
| 10 | 5,200 | 48% |
| 100 | 1,100 | 89% |
| 1000 | 250 | 97.5% |
% BTK Occupancy is calculated as: (1 - (Signal_inhibitor / Signal_vehicle)) * 100
Visualizations
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound|1022899-36-0|安捷凯 [anjiechem.com]
- 4. This compound | Bruton's Tyrosine Kinase (BTK) inhibitor | CAS 1022899-36-0 | BTK抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. adooq.com [adooq.com]
- 6. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. benchchem.com [benchchem.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
protocol refinement for PCI-33380 in different buffer systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe PCI-33380 for Bruton's tyrosine kinase (Btk) occupancy studies. The following information is designed to help refine experimental protocols, particularly concerning the use of different buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescently tagged affinity probe for Bruton's tyrosine kinase (Btk).[1][2][3] It is a derivative of the irreversible Btk inhibitor Ibrutinib (PCI-32765) and is used to measure the occupancy of the Btk active site by unlabeled inhibitors.[1][4][5] By binding covalently to the Cys-481 residue of unoccupied Btk, it allows for the quantification of target engagement in both in vitro and in vivo experiments.[1]
Q2: How does this compound work?
A2: this compound consists of a covalent Btk inhibitor linked to a BODIPY-FL fluorophore.[6] It irreversibly binds to the cysteine-481 residue in the Btk active site.[1] In a typical occupancy assay, cells or tissues are first treated with a non-fluorescent Btk inhibitor. Subsequently, the samples are treated with this compound. The probe will only bind to Btk molecules that are not already occupied by the inhibitor. The resulting fluorescence signal is inversely proportional to the inhibitor's occupancy of Btk. This signal can be detected by methods such as fluorescent gel scanning or flow cytometry.[1][2]
Q3: Which cell lines are appropriate for use with this compound?
A3: Cell lines that endogenously express Btk are suitable for this compound assays. The B-cell lymphoma cell line DOHH2 is commonly used as a positive control.[1][4] T-cell lines like Jurkat, which do not express Btk, can be used as negative controls to demonstrate the probe's specificity.[1]
Q4: What is the recommended lysis buffer for this compound experiments?
A4: The choice of lysis buffer is critical and depends on the specific requirements of your experiment. While a universally "best" buffer does not exist, a Tris-based buffer is often a good starting point due to its potential to enhance the fluorescence of some dyes.[7] For routine Btk occupancy assays, a modified RIPA buffer with a mild non-ionic detergent and without harsh denaturing agents like SDS is recommended to ensure efficient cell lysis while preserving protein integrity. Always supplement your chosen lysis buffer with protease and phosphatase inhibitors immediately before use.[8][9]
Q5: Can I use a standard RIPA buffer for cell lysis?
A5: While standard RIPA buffer is effective for whole-cell lysis, its harsh detergents (e.g., SDS, deoxycholate) can denature proteins.[10] This may alter the conformation of Btk and affect this compound binding. Additionally, some detergents in RIPA buffer can interfere with fluorescence measurements and protein quantification assays.[10][11][12] If you must use RIPA, consider a formulation without SDS and sodium deoxycholate.[8][9]
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
-
Question: I am not detecting a strong fluorescent signal after labeling with this compound. What could be the cause?
-
Answer:
-
High Inhibitor Occupancy: Your unlabeled inhibitor may be achieving full or near-full occupancy of Btk, leaving few available sites for this compound to bind. This is the expected result in a successful inhibition experiment. Include a vehicle-only control (no inhibitor) to ensure the probe and detection system are working correctly.
-
Suboptimal Buffer pH: The BODIPY-FL dye on this compound is relatively pH-insensitive, but extreme pH values can still quench fluorescence.[] Ensure your lysis and wash buffers are within a pH range of 7.2-7.4.[4]
-
Probe Degradation: Ensure that this compound has been stored correctly, protected from light, and is within its shelf life.
-
Insufficient Lysis: If cells are not completely lysed, Btk may not be fully accessible to the probe. Consider using a slightly stronger lysis buffer or adding physical disruption steps like sonication.
-
Low Btk Expression: The cell line or tissue you are using may not express sufficient levels of Btk. Confirm Btk expression levels by Western blot.
-
Issue 2: High Background Fluorescence
-
Question: My fluorescent gels show high background, making it difficult to quantify the specific Btk band. How can I reduce the background?
-
Answer:
-
Inadequate Washing: Residual, unbound this compound can cause high background. Increase the number and/or duration of wash steps after probe incubation. Consider adding a mild non-ionic detergent like Tween-20 to your wash buffer to help remove non-specific binding.
-
Buffer Autofluorescence: Some buffer components can be inherently fluorescent. Test your buffer alone in the detection system to rule this out. If the buffer is the issue, prepare fresh solutions with high-purity reagents.
-
Detergent Effects: Certain detergents can increase background fluorescence. If using a buffer like RIPA, this could be a contributing factor.[12] Switch to a buffer with a non-ionic detergent like Triton X-100 or NP-40.[14]
-
Probe Concentration Too High: Using an excessive concentration of this compound can lead to non-specific binding. Titrate the probe to find the optimal concentration that gives a robust signal with minimal background. A starting concentration of 2 µM for 1 hour is often cited.[1]
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting significant variability between my experimental replicates. What could be the cause?
-
Answer:
-
Buffer Inconsistency: Ensure that your buffer is prepared consistently for every experiment. The pH of some buffers, like Tris, is sensitive to temperature changes.[15] Always measure and adjust the pH at the temperature at which you will be performing the experiment. For phosphate buffers, be aware that pH can change with concentration and temperature.[16]
-
Incomplete Cell Lysis: Inconsistent lysis can lead to variable protein extraction and, consequently, variable Btk availability for labeling. Ensure your lysis protocol is robust and applied uniformly across all samples.
-
Variable Incubation Times: Adhere strictly to the same incubation times for inhibitor treatment and this compound labeling across all samples and experiments.
-
Sample Handling: Keep all samples on ice during preparation to prevent protein degradation by endogenous proteases and phosphatases. Always add fresh inhibitors to your lysis buffer immediately before use.[14]
-
Data Presentation: Buffer System Comparison
The ideal buffer for this compound assays will efficiently lyse cells while preserving the native conformation of Btk and not interfering with the fluorescence of the BODIPY-FL probe. Below is a summary of common buffer systems and their expected performance characteristics.
| Buffer System | Key Components | Pros | Cons | Recommendation for this compound |
| PBS (Phosphate Buffered Saline) with Mild Detergent | Phosphate, NaCl, KCl, 0.1-0.5% Triton X-100 or NP-40 | Isotonic, stable pH (7.2-7.4).[2][4] Minimal fluorescence interference. | May not be sufficient for complete lysis of all cell types. | Good: A safe starting point for cytoplasmic protein extraction. May require optimization for full lysis. |
| Tris-Based Lysis Buffer | Tris-HCl, NaCl, 0.1-0.5% Triton X-100 or NP-40 | Can enhance fluorescence of some dyes.[7][17] Stable pH buffering capacity. | pH is temperature-dependent.[15] | Recommended: Potentially offers the best signal-to-noise ratio. Prepare fresh and adjust pH at the working temperature. |
| Standard RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium Deoxycholate, SDS | High lysis efficiency for whole-cell extracts, including nuclear proteins.[8][18] | SDS and deoxycholate can denature Btk.[10] High detergent content can quench fluorescence or increase background.[12] May interfere with protein quantification.[11] | Use with Caution: Not ideal. If required for complete lysis, use a modified version without SDS and deoxycholate. |
Experimental Protocols
Protocol: Btk Occupancy Assay in Cultured Cells
This protocol provides a method for determining the cellular occupancy of Btk by an inhibitor using this compound.
1. Buffer Selection and Preparation:
-
Recommended Lysis Buffer (Tris-Based): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.
-
Alternative Buffer (PBS-Based): 1x PBS (pH 7.4), 1 mM EDTA, 1% Triton X-100.
-
Wash Buffer: 1x PBS.
-
Important: Immediately before use, add a protease and phosphatase inhibitor cocktail to the lysis buffer. All buffers should be pre-chilled to 4°C.
2. Cell Culture and Inhibitor Treatment:
-
Culture Btk-expressing cells (e.g., DOHH2) to the desired density.
-
Treat cells with varying concentrations of your Btk inhibitor or a vehicle control for the desired time (e.g., 1-2 hours) under normal culture conditions.
3. This compound Labeling:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in culture medium containing 2 µM this compound.
-
Incubate for 1 hour at 37°C, protected from light.
4. Cell Lysis and Protein Quantification:
-
Pellet the labeled cells by centrifugation.
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Lyse the cell pellet by adding 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Quantify the protein concentration of the lysate using a compatible assay (e.g., BCA assay).
5. Gel Electrophoresis and Fluorescent Scanning:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add LDS sample buffer and reducing agent to the lysates.
-
Denature samples by heating at 70°C for 10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescent gel scanner with appropriate excitation and emission wavelengths for BODIPY-FL (e.g., Ex: 505 nm, Em: 513 nm).[19]
-
The intensity of the fluorescent band corresponding to the molecular weight of Btk (~77 kDa) is inversely proportional to inhibitor occupancy.
6. (Optional) Western Blot Confirmation:
-
After fluorescent scanning, transfer the proteins from the gel to a PVDF membrane.
-
Probe the membrane with a primary antibody against total Btk, followed by a suitable secondary antibody.
-
This step confirms equal loading of Btk protein across all lanes.
Visualizations
Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.
Experimental Workflow
Caption: Experimental workflow for the Btk occupancy assay using this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common issues in this compound assays.
References
- 1. Effect of buffer systems and pHi on the measurement of [Ca2+]i with fura 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 3. Lysis buffer - Wikipedia [en.wikipedia.org]
- 4. biochemazone.com [biochemazone.com]
- 5. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Tris buffer improves fluorescence yield of ram spermatozoa when evaluating membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 15. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Tris buffer-accelerated ligand exchange rate for instant fluorescence detection of trivalent chromium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are the common lysis buffers for general protein extraction? | AAT Bioquest [aatbio.com]
- 19. medchemexpress.com [medchemexpress.com]
impact of cell viability on PCI-33380 labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe PCI-33380. The primary focus is on understanding and mitigating the impact of cell viability on labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a cell-permeable, fluorescently tagged derivative of the irreversible Bruton's tyrosine kinase (Btk) inhibitor, PCI-32765.[1][2] It is primarily used as a chemical probe to directly measure the occupancy of Btk by covalent inhibitors in cells.[1] The probe binds covalently to a specific cysteine residue (Cys-481) in the active site of Btk, and its fluorescence allows for the detection of Btk in cell lysates via SDS-PAGE and fluorescent gel scanning.[1][2]
Q2: How does cell viability potentially impact this compound labeling?
A2: Cell viability is a critical factor for successful and reliable this compound labeling. Low cell viability can lead to several issues:
-
Compromised Membrane Integrity: In non-viable cells, the plasma membrane is compromised, which can lead to increased non-specific binding of the probe to intracellular components other than Btk.[3][4] This can result in high background signal and difficulty in interpreting the specific labeling of Btk.
-
Altered Intracellular Environment: The specific covalent labeling of Btk by this compound is dependent on an active intracellular environment. Dead or dying cells may have altered pH, enzymatic activity, and redox states that can hinder the chemical reaction required for labeling.
-
Inaccurate Quantification: The goal of a this compound experiment is often to quantify the amount of available Btk. A significant population of non-viable cells can lead to an underestimation of Btk occupancy by an inhibitor, as the probe may not efficiently label Btk in these cells.
Q3: What is the recommended cell viability percentage for a this compound labeling experiment?
A3: While there is no universally mandated viability percentage, it is strongly recommended to start with a cell population that has a viability of at least 90% . This minimizes the potential for artifacts and ensures that the labeling results accurately reflect the target engagement in healthy, metabolically active cells.
Q4: How can I assess the viability of my cells before starting the labeling experiment?
A4: Several methods can be used to assess cell viability. A common and straightforward method is the Trypan Blue exclusion assay .[3] In this assay, viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. Other methods include fluorescence-based assays using dyes like Propidium Iodide (PI) or Calcein-AM, which can be analyzed by flow cytometry or fluorescence microscopy.[3][5]
Q5: Can I use cryopreserved cells for this compound labeling?
A5: Yes, cryopreserved cells can be used. However, it is crucial to assess cell viability after thawing and recovery. The freeze-thaw process can significantly impact cell viability. It is recommended to allow the cells to recover in culture for a period before conducting the labeling experiment and to confirm high viability before proceeding.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments, with a focus on problems related to cell viability.
| Problem | Potential Cause (related to Cell Viability) | Recommended Solution |
| High Background Signal | Low Cell Viability (<90%): Compromised membrane integrity in dead cells can lead to non-specific binding of the fluorescent probe to various intracellular components. | - Assess Cell Viability: Before labeling, perform a Trypan Blue exclusion assay or use a fluorescence-based viability kit to ensure >90% viability. - Optimize Cell Culture Conditions: Ensure cells are healthy and in the logarithmic growth phase. Avoid overgrowth and nutrient depletion. - Gentle Cell Handling: Minimize harsh pipetting and centrifugation steps that can damage cells. |
| Weak or No Specific Btk Band | Low Cell Viability: A low number of viable cells will result in a low amount of active Btk available for labeling. Dead cells may not have the necessary intracellular environment for the covalent labeling reaction to occur. | - Confirm High Cell Viability: As above, ensure your starting cell population is highly viable. - Increase Cell Number: If viability is high but the signal is still weak, consider increasing the number of cells used in the experiment. - Positive Control: Include a positive control cell line known to express high levels of Btk and that consistently shows good viability. |
| Inconsistent Results Between Replicates | Variable Cell Viability: Inconsistent cell handling or culture conditions across different wells or plates can lead to variations in cell viability, resulting in inconsistent labeling. | - Standardize Protocols: Ensure consistent cell seeding densities, incubation times, and handling procedures for all replicates. - Assess Viability for Each Replicate: If inconsistencies persist, consider measuring cell viability for each experimental replicate to identify outliers. |
| Smearing of Fluorescent Signal | Cell Lysis Prior to Labeling: A significant population of dead and lysed cells can release intracellular contents, including Btk, into the medium. This can lead to non-specific aggregation and smearing of the fluorescent signal on the gel. | - Wash Cells Before Labeling: Gently wash the cells with fresh, pre-warmed media or PBS immediately before adding the this compound probe to remove debris from dead cells. - Ensure High Viability: A highly viable cell population will have minimal pre-existing cell lysis. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Trypan Blue Exclusion Assay
Objective: To determine the percentage of viable cells in a cell suspension.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Gently mix the cell suspension to ensure it is homogenous.
-
Take a small aliquot of the cell suspension (e.g., 10 µL) and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: this compound Labeling of Suspension Cells
Objective: To label Btk in viable cells with the fluorescent probe this compound.
Materials:
-
Suspension cells with >90% viability
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE loading buffer
Procedure:
-
Cell Preparation:
-
Count the cells and determine the volume needed for the desired cell number per experimental condition (e.g., 1 x 10^6 cells).
-
Centrifuge the required volume of cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in pre-warmed, fresh complete medium to the desired cell concentration.
-
-
This compound Labeling:
-
Add this compound to the cell suspension to the final desired concentration (e.g., 1 µM).
-
Incubate the cells for the recommended time (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Optional: If assessing inhibitor occupancy, pre-incubate the cells with the inhibitor before adding this compound.
-
-
Cell Lysis:
-
After incubation, pellet the cells by centrifugation.
-
Wash the cell pellet once with cold PBS to remove unbound probe.
-
Resuspend the cell pellet in an appropriate volume of cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Preparation for SDS-PAGE:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Mix an equal amount of protein from each sample with SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Load the samples onto an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled Btk using a fluorescent gel scanner.
-
Optional: The gel can then be transferred to a membrane for Western blot analysis to detect total Btk.
-
Visualizations
Caption: Relationship between cell viability and this compound labeling outcome.
Caption: Troubleshooting workflow for this compound labeling based on cell viability.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 4. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
selecting the right controls for a PCI-33380 occupancy assay
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the PCI-33380 probe to measure Bruton's tyrosine kinase (Btk) occupancy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in an occupancy assay?
This compound is a fluorescently labeled, irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3] It is a derivative of the Btk inhibitor PCI-32765 (Ibrutinib) with an attached Bodipy-FL fluorophore.[1] The assay principle is based on competitive covalent binding. If Btk is already occupied by an irreversible inhibitor (like PCI-32765), the fluorescent probe this compound cannot bind. The level of fluorescence from bound this compound is therefore inversely proportional to the occupancy of Btk by the test inhibitor. This is typically measured by separating cell lysates on an SDS-PAGE gel and detecting the fluorescently labeled Btk band.[1][4]
Q2: What are the essential positive and negative controls for a this compound occupancy assay?
Proper controls are critical for interpreting the results of a this compound occupancy assay. The following controls are essential:
-
Positive Control (Btk-expressing cells): Use a cell line known to express Btk, such as DOHH2 or Ramos cells.[1] This control, when untreated with an inhibitor, should show a strong fluorescent band corresponding to Btk after incubation with this compound.
-
Negative Control (Btk-negative cells): Use a cell line that does not express Btk, such as the T-cell line Jurkat.[1] This control should not show a specific fluorescent band for Btk, confirming the probe's selectivity.
-
Vehicle Control: Treat Btk-positive cells with the same vehicle (e.g., DMSO) used to dissolve the test inhibitor. This sample represents 0% occupancy and provides the maximum fluorescence signal.
-
Maximum Occupancy Control: Treat Btk-positive cells with a saturating concentration of a known irreversible Btk inhibitor (e.g., PCI-32765/Ibrutinib) before adding this compound.[1] This sample represents 100% occupancy and should show minimal to no fluorescence at the Btk band.
-
Total Btk Loading Control: After fluorescent scanning, it is crucial to perform a Western blot for total Btk on the same gel or a parallel gel.[1][4] This ensures that any decrease in the fluorescent signal is due to inhibitor occupancy and not to differences in protein loading.
Q3: My fluorescent signal is weak or absent in my positive control. What are the possible causes and solutions?
Several factors can lead to a weak or absent signal:
-
Low Btk Expression: The cell line used may have low endogenous Btk expression. Confirm Btk expression levels by Western blot.
-
This compound Degradation: Ensure the this compound probe has been stored correctly (protect from light) and has not degraded.
-
Suboptimal Labeling Conditions: The concentration of this compound or the incubation time may be insufficient. A typical starting point is 2 µM this compound for 1 hour at 37°C.[1] Optimization may be required for your specific cell type.
-
Inefficient Lysis: Ensure complete cell lysis to release Btk into the supernatant.
-
Fluorescence Scanning Issues: Verify the settings on the fluorescent gel scanner are appropriate for the Bodipy-FL fluorophore (e.g., excitation at 532 nm and emission at 555 nm).[1]
Q4: I see non-specific bands in my gel. How can I improve the specificity of the assay?
While this compound is highly selective for Btk, some off-target binding can occur.[1] To minimize non-specific bands:
-
Use Btk-negative cells: Compare the band pattern in your Btk-positive cells to a Btk-negative cell line like Jurkat to identify the specific Btk band.[1]
-
Optimize this compound Concentration: Titrate the concentration of this compound to find the lowest concentration that still provides a robust signal for Btk.
-
Washing Steps: Ensure adequate washing of the cells after this compound labeling to remove unbound probe.[1]
-
Immunoprecipitation: To definitively confirm the identity of the fluorescent band, perform an immunoprecipitation of Btk from the labeled lysate and check for the fluorescent signal in the immunoprecipitated fraction.[1]
Q5: How do I quantify the Btk occupancy from my gel data?
-
Image Acquisition: Scan the gel using a fluorescent scanner to detect the this compound signal.
-
Densitometry: Use image analysis software to quantify the intensity of the fluorescent band corresponding to Btk in each lane.
-
Normalization: Normalize the fluorescence intensity of each treated sample to the total Btk protein level determined by Western blot of the same sample.
-
Calculate Percent Occupancy: Use the following formula: % Occupancy = (1 - (Normalized Fluorescence of Treated Sample / Normalized Fluorescence of Vehicle Control)) * 100
Experimental Protocols
Protocol 1: In Vitro Btk Occupancy Assay in Cultured Cells
This protocol describes the measurement of Btk occupancy in a cell line after treatment with an irreversible inhibitor.
-
Cell Culture and Treatment:
-
Plate Btk-positive cells (e.g., DOHH2) at a density of 1 x 10^6 cells/mL.
-
Treat cells with various concentrations of the test inhibitor or vehicle control for 1 hour at 37°C. Include a positive control with a saturating concentration of a known irreversible Btk inhibitor.
-
-
This compound Labeling:
-
Cell Lysis:
-
Wash the cells once with cold PBS to remove unbound probe.
-
Lyse the cell pellet in LDS sample buffer containing a reducing agent.[1]
-
-
Gel Electrophoresis and Imaging:
-
Separate the protein lysates by SDS-PAGE.
-
Scan the gel using a fluorescent scanner with appropriate excitation and emission wavelengths for Bodipy-FL (e.g., Ex: 532 nm, Em: 555 nm).[1]
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against total Btk, followed by a suitable secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the blot.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and the Western blot band intensity for Btk in each lane.
-
Calculate the percent Btk occupancy as described in Q5.
-
Data Presentation
Table 1: Example IC50 Values for Btk Inhibition and Occupancy
| Compound | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| PCI-32765 | Btk Autophosphorylation | DOHH2 cells | 11 nM | [1] |
| PCI-32765 | PLCγ Phosphorylation | DOHH2 cells | 29 nM | [1] |
| PCI-32765 | ERK Phosphorylation | DOHH2 cells | 13 nM | [1] |
| PCI-32765 | B-cell Proliferation | Primary Human B-cells | 8 nM | [5] |
| AVL-292 | Btk Occupancy (ELISA) | Ramos cells | 5.9 nM | [6] |
Visualizations
This compound Occupancy Assay Principle
Caption: Principle of the this compound competitive occupancy assay.
Experimental Workflow for Btk Occupancy Assay
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Bruton's Tyrosine Kinase (BTK) inhibitor | CAS 1022899-36-0 | BTK抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. researchgate.net [researchgate.net]
- 5. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of PCI-33380 for BTK
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of PCI-33380 for its target, Bruton's tyrosine kinase (BTK). This compound is a fluorescently labeled analog of Ibrutinib (PCI-32765) and is primarily used as a probe to measure BTK occupancy. Therefore, improving its specificity is intrinsically linked to understanding and mitigating the off-target effects of Ibrutinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Ibrutinib (PCI-32765)?
A1: this compound is a fluorescently tagged derivative of PCI-32765, more commonly known as Ibrutinib. It is created by attaching a fluorophore to the Ibrutinib molecule. This fluorescent tag allows for the direct visualization and quantification of the inhibitor bound to its target protein, BTK. Consequently, it is a valuable tool for assessing the degree and duration of BTK occupancy in both in vitro and in vivo experiments.
Q2: Why is improving the specificity of a BTK inhibitor important?
A2: While Ibrutinib is a potent BTK inhibitor, it is known to bind to other kinases, leading to off-target effects. These unintended interactions can result in adverse events and complicate the interpretation of experimental data. For instance, off-target inhibition of kinases like CSK has been linked to cardiotoxicity, while inhibition of EGFR and TEC family kinases can cause other side effects.[1][2][3] Improving specificity for BTK helps to minimize these off-target effects, leading to a better safety profile and more precise research outcomes.
Q3: What are the known major off-targets of Ibrutinib (PCI-32765)?
A3: Ibrutinib has been shown to inhibit several other kinases, primarily those that share a homologous cysteine residue in the active site to which Ibrutinib covalently binds.[1] Key off-targets include other members of the TEC kinase family (e.g., TEC, ITK), SRC family kinases, and EGFR.[4][5][6] The inhibition of these off-targets is associated with some of the clinical side effects observed with Ibrutinib therapy.[1]
Q4: How can I experimentally assess the specificity of my BTK inhibitor?
A4: A common method is to perform a kinome scan, which profiles the inhibitor against a large panel of kinases to determine its IC50 values for each.[7] Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which can confirm direct target engagement within a cellular context. For covalent inhibitors, chemoproteomic approaches can identify both on- and off-target proteins that the compound binds to in cells.
Troubleshooting Guides
Issue 1: High background or non-specific signal in this compound labeling experiments.
-
Question: I am observing high background fluorescence or multiple bands in my gel-based this compound labeling assay, making it difficult to quantify BTK occupancy. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Potential Cause 1: Excess this compound: Using too high a concentration of the fluorescent probe can lead to non-specific binding to other proteins or cellular components.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that provides a clear signal for BTK with minimal background.
-
-
Potential Cause 2: Suboptimal Washing Steps: Inadequate washing after probe incubation can leave unbound this compound, contributing to background noise.
-
Solution: Increase the number and/or duration of wash steps after incubating the cells or lysates with this compound. Ensure the wash buffer is appropriate for removing unbound probe without disrupting specific binding.
-
-
Potential Cause 3: Cell Lysis and Sample Preparation Issues: Incomplete cell lysis or protein degradation can lead to artifactual bands.
-
Solution: Ensure your lysis buffer is effective and contains protease and phosphatase inhibitors. Handle samples on ice to minimize protein degradation.
-
-
Issue 2: Inconsistent IC50 values for my covalent BTK inhibitor.
-
Question: My IC50 values for a covalent inhibitor targeting BTK are variable between experiments. Why is this happening and how can I get more consistent results?
-
Answer:
-
Potential Cause: Time-Dependency of Covalent Inhibition: Unlike reversible inhibitors, the potency of covalent inhibitors is time-dependent. The IC50 value will decrease with longer incubation times as more inhibitor molecules form a covalent bond with the target.[8]
-
Solution 1: Standardize Incubation Time: Use a consistent and clearly reported pre-incubation time for all your IC50 determinations to ensure comparability.
-
Solution 2: Determine k_inact/K_I: For a more accurate measure of covalent inhibitor efficiency that is less dependent on incubation time, determine the kinetic parameters k_inact (maximal rate of inactivation) and K_I (inhibition constant). The ratio k_inact/K_I is a more robust measure of potency.[7]
-
-
Issue 3: My BTK inhibitor shows significant off-target effects in a kinome scan.
-
Question: My kinome scan results show that my BTK inhibitor is also potent against several other kinases. What strategies can I employ to improve its specificity for BTK?
-
Answer:
-
Strategy 1: Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor to identify moieties that contribute to off-target binding. The goal is to design analogs that retain high affinity for BTK while reducing affinity for off-target kinases.
-
Strategy 2: Exploit Non-conserved Residues: Analyze the crystal structures of BTK and your off-target kinases to identify differences in the amino acid residues lining the ATP-binding pocket. Design modifications to your inhibitor that create favorable interactions with unique residues in BTK or steric clashes with residues in off-target kinases.
-
Strategy 3: Modulate Warhead Reactivity: For covalent inhibitors, the reactivity of the electrophilic "warhead" that forms the covalent bond can be tuned. A less reactive warhead may reduce off-target binding to other cysteine-containing proteins while still efficiently binding to the intended cysteine in BTK due to high initial binding affinity.[8]
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of Ibrutinib (PCI-32765)
| Kinase Target | IC50 (nM) | Notes |
| BTK | 0.5 | Primary Target [6][9][10] |
| BLK | 0.8 | Off-target with homologous cysteine[6] |
| BMX | 1.0 | Off-target with homologous cysteine[6] |
| ITK | 10.7 | Off-target with homologous cysteine[6] |
| TEC | 2.0 | Off-target with homologous cysteine[3][4] |
| EGFR | 5.0 | Off-target with homologous cysteine[4][6][11] |
| ErbB2 (HER2) | 9.4 | Off-target with homologous cysteine[6] |
| JAK3 | 16.0 | Off-target with homologous cysteine[6] |
| CSK | - | Identified as a key off-target for cardiotoxicity[2][12] |
| SRC family kinases | - | Off-target effects are more pronounced with Ibrutinib compared to more selective inhibitors like Acalabrutinib[13] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Table 2: Comparison of Off-Target Effects of Ibrutinib and Acalabrutinib
| Adverse Event | Ibrutinib Incidence | Acalabrutinib Incidence | Note |
| Atrial Fibrillation/Flutter | 16.0% | 9.4% | Acalabrutinib shows a significantly lower incidence.[14][15] |
| Hypertension | 27.7% | 16.3% | Acalabrutinib has a better safety profile regarding hypertension.[16] |
| Bleeding Events | 5.1% | 3.5% | Similar risk for both drugs.[16] |
| Headache | Lower | Higher | Headache is more common with Acalabrutinib.[14] |
| Diarrhea | Higher | Lower | Diarrhea is more frequent with Ibrutinib.[14][15] |
Experimental Protocols
Protocol 1: BTK Occupancy Assay using this compound
This protocol describes a gel-based method to determine the occupancy of BTK by an unlabeled inhibitor in a cell-based assay.
Materials:
-
Cells expressing BTK (e.g., Ramos, DOHH2, or primary B-cells)
-
Unlabeled BTK inhibitor (e.g., Ibrutinib)
-
This compound fluorescent probe
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Fluorescent gel scanner
-
Western blot apparatus and reagents (including anti-BTK antibody)
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of your unlabeled BTK inhibitor for a specified time (e.g., 1-2 hours) in cell culture medium. Include a vehicle control (e.g., DMSO).
-
This compound Labeling: Add this compound to the cell suspension at a pre-determined optimal concentration and incubate for 1 hour at 37°C.
-
Cell Washing: Pellet the cells by centrifugation and wash them three times with cold PBS to remove unbound probe and inhibitor.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes, vortexing occasionally.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.
-
Fluorescent Gel Scanning: Scan the gel using a fluorescent scanner with the appropriate excitation and emission wavelengths for the fluorophore on this compound. The intensity of the fluorescent band corresponding to the molecular weight of BTK is inversely proportional to the occupancy by the unlabeled inhibitor.
-
Western Blotting (Optional but Recommended): Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-BTK antibody to confirm equal loading of the BTK protein across all lanes.
Protocol 2: In Vitro Kinase Assay for IC50 Determination of a Covalent Inhibitor
This protocol outlines a general procedure for determining the IC50 of a covalent kinase inhibitor.
Materials:
-
Purified recombinant BTK enzyme
-
Peptide or protein substrate for BTK
-
Covalent BTK inhibitor
-
Kinase reaction buffer
-
ATP (radiolabeled or for use in a detection system like ADP-Glo)
-
Detection reagents (e.g., phosphocellulose filters for radiometric assay, or luminescence-based detection kits)
-
96- or 384-well plates
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of your covalent inhibitor in DMSO.
-
Pre-incubation: In the assay plate, combine the BTK enzyme and the inhibitor dilutions in the kinase reaction buffer. Incubate for a standardized period (e.g., 30, 60, or 120 minutes) at room temperature to allow for covalent bond formation. Include a DMSO vehicle control.
-
Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a fixed time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using your chosen detection method (e.g., scintillation counting for radiometric assays or luminescence reading for ADP-Glo).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. Remember to report the pre-incubation time along with the IC50 value.
Visualizations
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Workflow for Assessing Inhibitor Specificity.
Caption: Logic for Improving Inhibitor Specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PCI-32765, the First BTK (Bruton’s Tyrosine Kinase) Inhibitor in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ibrutinib selectively and irreversibly targets EGFR (L858R, Del19) mutant but is moderately resistant to EGFR (T790M) mutant NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajmc.com [ajmc.com]
Validation & Comparative
Validating PCI-33380 Selectivity: A Comparison with a BTK-Negative Cell Line
For researchers, scientists, and drug development professionals, establishing the specificity of a molecular probe is paramount. This guide provides a comparative analysis of the fluorescently tagged affinity probe PCI-33380, designed to target Bruton's tyrosine kinase (BTK), in both a BTK-expressing and a BTK-negative cell line. The data herein demonstrates the high selectivity of this compound for its intended target.
This compound is a derivative of the irreversible BTK inhibitor Ibrutinib (PCI-32765), featuring a Bodipy-FL fluorophore.[1] This fluorescent tag allows for the direct visualization and quantification of BTK binding, making it a valuable tool for occupancy studies and confirming target engagement of BTK inhibitors.[1][2] To validate the specificity of this compound, a comparative experiment was conducted using a BTK-positive B-cell lymphoma cell line, DOHH2, and a BTK-negative T-cell line, Jurkat.[1][3]
Quantitative Analysis of this compound Binding
The selectivity of this compound was assessed by incubating both DOHH2 and Jurkat cell lysates with the probe and measuring the resulting fluorescence. The results, summarized in the table below, clearly indicate that this compound binding is dependent on the presence of BTK.
| Cell Line | BTK Expression | This compound Binding (Relative Fluorescence Units) |
| DOHH2 | Positive | 7.63 x 10⁵ |
| Jurkat | Negative | Not Detected |
Data is estimated from densitometry values presented in Honigberg et al., PNAS, 2010.[3]
In the BTK-positive DOHH2 cell line, this compound exhibited strong and concentration-dependent binding, reaching a saturation point.[3] Conversely, in the BTK-negative Jurkat cell line, no significant fluorescent signal corresponding to the molecular weight of BTK was detected, confirming the probe's selectivity.[1][3]
Experimental Design and Signaling Context
The experimental workflow is designed to isolate and measure the specific interaction between this compound and BTK.
Caption: Experimental workflow for validating this compound selectivity.
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. This compound, by binding to BTK, allows for the direct measurement of the engagement of this key signaling node.
Caption: Simplified B-cell receptor signaling pathway showing the target of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for validating the selectivity of this compound.
Cell Culture and Lysate Preparation
-
Cell Culture: Culture DOHH2 (BTK-positive) and Jurkat (BTK-negative) cells in appropriate media and conditions until they reach the desired density.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors. Incubate on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysates at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
This compound Binding Assay
-
Lysate Incubation: Aliquot equal amounts of protein from both DOHH2 and Jurkat cell lysates.
-
Probe Addition: Add this compound to the lysates at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the lysates with the probe for a specified time (e.g., 1 hour) at room temperature to allow for binding.
-
Sample Preparation for Electrophoresis: Add SDS-PAGE loading buffer to each sample and heat to denature the proteins.
Gel Electrophoresis and Fluorescence Detection
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.
-
Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence imaging system with the appropriate excitation and emission wavelengths for the Bodipy-FL fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the molecular weight of BTK (approximately 77 kDa) using densitometry software. Compare the signal intensity between the DOHH2 and Jurkat samples.
This comprehensive approach, combining quantitative data with detailed protocols and pathway diagrams, provides a robust validation of this compound as a selective probe for BTK. This information is critical for researchers utilizing this tool to accurately assess the efficacy and target engagement of BTK inhibitors in drug development.
References
A Head-to-Head Comparison: PCI-33380 Probe vs. TR-FRET Assay for Quantifying BTK Engagement
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for measuring Bruton's tyrosine kinase (BTK) target engagement.
In the landscape of drug discovery, particularly for targeted therapies in oncology and immunology, precise measurement of a drug's interaction with its intended target is paramount. Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway, has emerged as a key therapeutic target.[1][2] Consequently, robust and reliable assays to quantify the engagement of BTK by small molecule inhibitors are essential for preclinical and clinical development. This guide provides a detailed comparison of two prominent methods for assessing BTK engagement: the fluorescent probe-based assay using PCI-33380 and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
At a Glance: Key Differences
| Feature | This compound Assay | TR-FRET Assay |
| Principle | Covalent binding of a fluorescent probe to unoccupied BTK, measured by gel electrophoresis. | Homogeneous proximity-based assay measuring FRET between a donor and acceptor pair. |
| Format | Gel-based, lower throughput. | Plate-based, high-throughput compatible.[3] |
| Readout | Fluorescent band intensity on a gel. | Ratiometric fluorescence signal.[3] |
| Primary Use | Measuring target occupancy of irreversible inhibitors.[4][5] | High-throughput screening, inhibitor characterization, and occupancy studies.[1][6] |
| Quantitative Capability | Semi-quantitative (densitometry-based).[7] | Highly quantitative with a defined dynamic range.[8] |
| Multiplexing | Limited. | Capable of duplexed assays (e.g., free and total BTK).[1][2] |
Delving Deeper: A Quantitative Comparison
The selection of an appropriate assay often hinges on specific quantitative performance metrics. Below is a summary of available data for each method.
| Parameter | This compound Assay | TR-FRET Assay (Tirabrutinib Occupancy)[8] |
| Lower Limit of Quantitation | Not explicitly defined; depends on gel sensitivity. | 12 ng/mL |
| Upper Limit of Quantitation | Not explicitly defined; depends on gel saturation. | 166 ng/mL |
| EC50 (Tirabrutinib) | Not applicable (used as a probe). | 5.9 nM (recombinant BTK) |
| Assay Robustness (Z' factor) | Not applicable. | ≥ 0.9 (indicates excellent assay quality for HTS)[9] |
| Selectivity | Predominantly labels a single protein (BTK) in B-cell lysates.[4] | High specificity achievable with selective antibodies or probes.[8] |
Visualizing the Science: Signaling Pathways and Workflows
To better understand the context and application of these assays, the following diagrams illustrate the BTK signaling pathway and the experimental workflows for both the this compound and TR-FRET assays.
Experimental Protocols: A Step-by-Step Guide
This compound BTK Occupancy Assay
This protocol is adapted from methodologies described in studies utilizing this compound to measure BTK occupancy by irreversible inhibitors like PCI-32765 (ibrutinib).[4][5][10]
-
Cell Treatment:
-
Culture B-cells (e.g., DOHH2) or peripheral blood mononuclear cells (PBMCs) under appropriate conditions.
-
Treat cells with varying concentrations of the BTK inhibitor or vehicle control for a specified duration (e.g., 1 hour).
-
-
Probe Labeling:
-
Following inhibitor treatment, add this compound (e.g., at a final concentration of 2 µM) and incubate for 1 hour.[10]
-
For lysate-based assays, prepare cell lysates first, then incubate with the inhibitor, followed by the addition of this compound.
-
-
Sample Preparation:
-
Wash the cells to remove unbound probe.
-
Lyse the cells in an appropriate lysis buffer (e.g., LDS sample buffer with reducing agent).[10]
-
-
Gel Electrophoresis:
-
Resolve the protein lysates on an SDS-PAGE gel.
-
-
Detection and Analysis:
-
Scan the gel using a fluorescent gel scanner with appropriate excitation and emission wavelengths for the fluorophore on this compound (e.g., Bodipy-FL).[10]
-
Quantify the intensity of the fluorescent band corresponding to the molecular weight of BTK (approximately 76 kDa).[7]
-
The decrease in fluorescence intensity in inhibitor-treated samples compared to the vehicle control indicates the degree of BTK occupancy by the inhibitor.
-
Optionally, perform a Western blot on the same gel to confirm equal loading of total BTK protein.[5]
-
TR-FRET BTK Engagement Assay (Homogeneous Sandwich Immunoassay)
This protocol is based on commercially available TR-FRET assay kits for measuring total BTK.[3] A similar principle can be adapted for occupancy assays by using a competitive format or by duplexing to measure free and total BTK.[1][2]
-
Cell Lysis:
-
Plate cells in a microplate and treat with the compound of interest.
-
Add the provided lysis buffer directly to the wells.
-
Incubate at room temperature with shaking for approximately 30 minutes to ensure complete cell lysis.[3]
-
-
Detection Reagent Addition:
-
Transfer the cell lysate to a detection plate (e.g., a 384-well plate).
-
Add the TR-FRET antibody mix, which contains a Europium-labeled anti-BTK antibody (donor) and a far-red acceptor-labeled anti-BTK antibody.[3] These antibodies recognize distinct epitopes on BTK.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 4 hours) to allow for antibody binding to BTK.[3]
-
-
Signal Reading:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths after excitation of the donor (e.g., at 320-340 nm).[3]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission (665 nm / 615 nm).[3] This ratiometric measurement corrects for variations in sample volume and quenching effects.
-
The TR-FRET signal is proportional to the amount of BTK in the sample. For occupancy assays, a competitive format would show a decrease in signal with increasing inhibitor concentration.
-
Choosing the Right Tool for the Job: A Final Recommendation
Both the this compound and TR-FRET assays are valuable tools for assessing BTK engagement, each with its own set of advantages and limitations.
The This compound assay is a highly specific and direct method for visualizing the covalent binding of a probe to BTK. Its primary strength lies in its utility for confirming target occupancy in complex biological samples, including in vivo studies, and for assessing the selectivity of irreversible inhibitors.[4][5] However, its gel-based format makes it lower throughput and the quantification, which relies on densitometry, can be semi-quantitative and more variable.
On the other hand, the TR-FRET assay offers a high-throughput, homogeneous, and highly quantitative solution for measuring BTK engagement.[1][2] Its plate-based format is ideal for screening large compound libraries and for generating precise dose-response curves. The ability to multiplex and measure both free and total BTK in the same well provides a more comprehensive picture of target engagement.[1][2]
-
For validating target occupancy of irreversible inhibitors in preclinical in vivo models or in patient samples where throughput is not a primary concern, the This compound assay is an excellent choice.
-
For high-throughput screening, lead optimization, and detailed quantitative characterization of BTK inhibitors in a cellular context, the TR-FRET assay is the superior method due to its speed, scalability, and robust quantitative capabilities.
References
- 1. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioauxilium.com [bioauxilium.com]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbiabiosciences.com [columbiabiosciences.com]
Unraveling the Functional Consequences of BTK Engagement: A Comparative Guide to PCI-33380 Occupancy Data and Cellular Assays
For researchers, scientists, and drug development professionals, understanding the direct relationship between target engagement and cellular response is paramount in the evaluation of novel therapeutics. This guide provides a comprehensive comparison of PCI-33380 occupancy data with key functional cellular assays, offering insights into the mechanism of action of Bruton's tyrosine kinase (BTK) inhibitors.
This compound is a fluorescently labeled, irreversible inhibitor of BTK, designed as a probe to quantify the binding of other irreversible inhibitors, such as Ibrutinib (PCI-32765), to the same active site cysteine residue (Cys-481).[1][2] By measuring the displacement of this compound, researchers can accurately determine the percentage of BTK occupancy within cells. This occupancy data is a critical pharmacodynamic biomarker that correlates directly with the functional inhibition of the B-cell receptor (BCR) signaling pathway.[1][3]
This guide will delve into the signaling cascade affected by BTK inhibition, present quantitative data from relevant cellular assays, detail the experimental protocols, and offer a comparative look at alternative BTK inhibitors.
The BTK Signaling Pathway and Points of Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and in turn phosphorylates phospholipase C gamma 2 (PLCγ2). This initiates a cascade of downstream events, including calcium mobilization and activation of transcription factors, ultimately leading to B-cell proliferation, differentiation, and survival. Irreversible BTK inhibitors like Ibrutinib covalently bind to Cys-481 in the BTK active site, blocking its enzymatic activity and halting the downstream signaling cascade.
Correlating BTK Occupancy with Functional Cellular Readouts
The degree of BTK occupancy by an inhibitor directly correlates with the extent of functional inhibition in cellular assays. High occupancy leads to a significant reduction in downstream signaling events. The following tables summarize the quantitative relationship between Ibrutinib (PCI-32765) concentration, BTK occupancy, and the inhibition of various cellular functions.
Table 1: Ibrutinib (PCI-32765) IC50 Values in Functional Cellular Assays
| Functional Assay | Cell Type | IC50 (nM) |
| BTK Autophosphorylation | DOHH2 B-cell lymphoma | 11 |
| PLCγ Phosphorylation | DOHH2 B-cell lymphoma | 29 |
| ERK Phosphorylation | DOHH2 B-cell lymphoma | 13 |
| B-cell Proliferation | Primary Human B-cells | 8 |
| CD69 Expression | Primary Human B-cells | 10 nM for full inhibition |
| TNFα Production | Primary Human Monocytes | 2.6 |
| IL-1β Production | Primary Human Monocytes | 0.5 |
| IL-6 Production | Primary Human Monocytes | 3.9 |
Data compiled from studies demonstrating the effects of PCI-32765.[1][3]
Table 2: Comparison of BTK Inhibitors
| Inhibitor | Type | BTK IC50 (nM) | Key Features | Occupancy Assay |
| Ibrutinib (PCI-32765) | Irreversible | 0.5 | First-in-class, well-characterized | This compound probe-based assay |
| Acalabrutinib | Irreversible | 5 | Second-generation, more selective than Ibrutinib | Probe-based or antibody-based assays |
| Tirabrutinib (GS-4059) | Irreversible | 2.1 | Second-generation, potent and selective | TR-FRET-based homogeneous assay[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
BTK Occupancy Assay using this compound
This assay quantifies the percentage of BTK bound by an irreversible inhibitor.
Protocol:
-
Cell Treatment: Incubate cells (e.g., DOHH2 or primary B-cells) with varying concentrations of the BTK inhibitor (e.g., Ibrutinib) for 1 hour at 37°C. Include a vehicle-only control.
-
Cell Lysis: Wash the cells to remove unbound inhibitor and lyse them in an appropriate lysis buffer.
-
Probe Labeling: Add this compound probe to the cell lysates at a final concentration of 1-2 µM and incubate for 1 hour at room temperature. The probe will bind to any unoccupied BTK.
-
SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescent Gel Scanning: Scan the gel using a fluorescent scanner to detect the signal from this compound bound to BTK.
-
Western Blot: Transfer the proteins to a membrane and perform a Western blot using an antibody against total BTK to normalize for protein loading.
-
Quantification: Densitometry is used to quantify the fluorescent signal in each lane, which is inversely proportional to the level of BTK occupancy by the inhibitor. The occupancy is calculated relative to the vehicle-treated control.[1]
Functional Cellular Assay: Inhibition of B-cell Activation (CD69 Expression)
This assay measures the ability of a BTK inhibitor to block B-cell activation.
Protocol:
-
Cell Isolation: Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs).
-
Inhibitor Treatment: Pre-incubate the isolated B-cells with the BTK inhibitor at various concentrations for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the B-cells with an anti-IgM antibody to activate the BCR signaling pathway.
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Staining: Stain the cells with a fluorescently labeled anti-CD69 antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD69-positive cells. A reduction in the percentage of CD69-positive cells indicates inhibition of B-cell activation.[1]
Logical Relationship: Occupancy to Functional Response
The relationship between BTK occupancy and the resulting functional cellular response is a direct cause-and-effect. Sufficient occupancy is a prerequisite for the inhibition of downstream signaling and the desired therapeutic effect.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of In Vivo BTK Occupancy by PCI-33380 with Ex Vivo Analysis
This guide provides a detailed comparison of methods for validating the in vivo occupancy of Bruton's tyrosine kinase (BTK) by inhibitors, with a focus on the use of the fluorescent probe PCI-33380. It is intended for researchers, scientists, and drug development professionals working on the development of targeted therapies for B-cell malignancies and autoimmune diseases.
Introduction to BTK Occupancy and this compound
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for therapeutic intervention in various B-cell-driven diseases. Covalent irreversible BTK inhibitors, such as ibrutinib (PCI-32765), bind to a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation. The clinical efficacy of these inhibitors is closely linked to the extent and duration of BTK occupancy in target cells.
This compound is a fluorescently labeled, irreversible BTK inhibitor that is structurally related to ibrutinib.[1] It serves as a valuable research tool for the direct ex vivo measurement of BTK occupancy in samples obtained from in vivo studies. By competing for the same binding site as the therapeutic inhibitor, this compound allows for the quantification of unoccupied BTK, thereby providing a direct measure of target engagement.
Comparison of BTK Occupancy Measurement Techniques
While this compound offers a direct and sensitive method for determining BTK occupancy, several alternative techniques have been developed. The following table compares these methods, highlighting their respective advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| This compound Fluorescent Probe Assay | A fluorescently tagged covalent probe (this compound) binds to unoccupied BTK. The amount of bound probe is quantified by fluorescence detection after gel electrophoresis.[2] | Direct measurement of unoccupied BTK. High sensitivity and specificity. Validated in preclinical and clinical settings.[2] | Requires gel electrophoresis and specialized imaging equipment. |
| Biotinylated Probe with ELISA | A biotinylated covalent probe binds to unoccupied BTK. The probe-BTK complex is captured on a streptavidin-coated plate and detected using an anti-BTK antibody in an ELISA format.[3] | High-throughput potential. Quantitative results. Does not require electrophoresis. | Indirect detection method. Potential for non-specific binding. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A duplex assay that uses a terbium-conjugated anti-BTK antibody as a donor and two different fluorescent acceptors to simultaneously measure total and free BTK levels.[4][5] | Homogeneous (no-wash) assay format. High-throughput and amenable to automation. Multiplexed measurement of total and free BTK reduces sample variability.[5] | Requires specific reagents and a TR-FRET compatible plate reader. |
| Immunocapture-Liquid Chromatography-Mass Spectrometry (IC-LC-MS/MS) | Following in vivo treatment, a quencher molecule is added to cell lysates to bind to any remaining free BTK. Drug-bound and quencher-bound BTK are then enriched by immunocapture and quantified by LC-MS/MS.[6][7] | Provides a direct and highly specific measurement of both drug-bound and free BTK. High sensitivity and accuracy. | Technically complex and requires specialized instrumentation (LC-MS/MS). Lower throughput compared to other methods. |
Quantitative Data on BTK Occupancy
The following tables summarize publicly available data on BTK occupancy for different inhibitors, as measured by various techniques.
Table 1: In Vivo BTK Occupancy of PCI-32765 (Ibrutinib) Measured by this compound Probe
| Species | Tissue/Cell Type | Dose | Time Point | BTK Occupancy (%) | Reference |
| Dog | Peripheral Blood Mononuclear Cells (PBMCs) | 2.5 - 20 mg/kg | 4 hours | >95% | [2] |
| Dog | Lymph Node Biopsy | 2.5 - 20 mg/kg | 4 hours | >95% | [2] |
| Dog | Peripheral Blood Mononuclear Cells (PBMCs) | 2.5 - 20 mg/kg | 24 hours | Sustained high occupancy | [2] |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | 2.5 mg/kg/day | Day 1, 4 hours | ~95% | [2] |
Table 2: Comparative BTK Occupancy of Different BTK Inhibitors in Humans (PBMCs)
| Inhibitor | Dosing Regimen | Median Trough Occupancy (%) | Median Peak Occupancy (%) | Reference |
| Acalabrutinib | 100 mg twice daily | 95.3% | >96% | [8] |
| Acalabrutinib | 200 mg once daily | 87.6% | >96% | [8] |
| Zanubrutinib | 160 mg twice daily | 100% | >95% | [9][10] |
| Zanubrutinib | 320 mg once daily | 94% | >95% | [9][10] |
| Ibrutinib | 420 mg once daily | 97.5% | Not Reported | [9] |
Experimental Protocols
Ex Vivo BTK Occupancy Assay using this compound
This protocol is a generalized procedure based on published methods.[2]
-
Sample Collection and Preparation:
-
Collect peripheral blood and isolate PBMCs using density gradient centrifugation.
-
For tissue samples (e.g., lymph node biopsies), homogenize the tissue to obtain a single-cell suspension.
-
Wash the cells with phosphate-buffered saline (PBS).
-
-
Labeling with this compound:
-
Resuspend the cells in a suitable buffer.
-
Add this compound to a final concentration of 1-2 µM.
-
Incubate for 1 hour at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells to remove unbound probe.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Fluorescence Detection:
-
Normalize protein amounts for all samples.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore on this compound.
-
-
Western Blotting (for total BTK):
-
Transfer the proteins from the gel to a PVDF membrane.
-
Probe the membrane with a primary antibody against total BTK.
-
Incubate with a suitable secondary antibody and detect using chemiluminescence.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the this compound-labeled BTK band.
-
Quantify the intensity of the total BTK band from the Western blot.
-
Calculate BTK occupancy as: 1 - (Fluorescence Signal in Treated Sample / Fluorescence Signal in Vehicle Control) x 100%. The signals can be normalized to total BTK levels.
-
Visualizations
BTK Signaling Pathway
Caption: A diagram of the B-cell receptor signaling cascade highlighting the central role of BTK.
Experimental Workflow for BTK Occupancy Measurement
Caption: Workflow for determining in vivo BTK occupancy using ex vivo analysis with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Real Time in Vivo Drug Receptor Occupancy for a Covalent Binding Drug as a Clinical Pharmacodynamic Biomarker by Immunocapture-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of New BTK Inhibitors: A Comparative Guide Featuring PCI-33380
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1][2] The development of BTK inhibitors has revolutionized the therapeutic landscape for conditions like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[3][4][5] The first-generation BTK inhibitor, ibrutinib, demonstrated significant efficacy; however, its use has been associated with off-target effects, leading to adverse events such as atrial fibrillation, hypertension, and bleeding.[3][4][5][6] This has spurred the development of second-generation inhibitors with improved selectivity, aiming to minimize these off-target toxicities while maintaining or enhancing on-target efficacy.[3][6]
This guide provides a framework for assessing the selectivity of new BTK inhibitors, with a special focus on the utility of PCI-33380 as a valuable research tool. We will delve into comparative data, experimental protocols, and visual pathways to aid in the objective evaluation of these next-generation therapeutics.
The BTK Signaling Pathway: A Central Role in B-Cell Function
BTK is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1][2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell proliferation and survival.[1][7] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK an attractive target for inhibition.[2]
Caption: The B-Cell Receptor (BCR) signaling cascade, highlighting the central role of BTK.
The Evolution of BTK Inhibitors and the Importance of Selectivity
The clinical success of BTK inhibitors is tempered by the potential for off-target effects. Ibrutinib, the first-in-class inhibitor, covalently binds to Cys481 in the active site of BTK.[8] However, it also inhibits other kinases with a homologous cysteine, such as TEC family kinases (TEC, ITK, BMX, TXK) and EGFR.[3][5][9] These off-target activities are believed to contribute to some of the observed side effects.[3][5][6]
Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were designed to be more selective for BTK, thereby reducing off-target kinase inhibition.[9][10] This enhanced selectivity is thought to translate into a more favorable safety profile, with a lower incidence of certain adverse events like atrial fibrillation.[4][6]
Comparative Selectivity of BTK Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of several BTK inhibitors against BTK and key off-target kinases. Lower values indicate greater potency.
| Inhibitor | BTK (IC50, nM) | TEC (IC50, nM) | EGFR (IC50, nM) | ITK (IC50, nM) | BLK (IC50, nM) |
| Ibrutinib | 0.5[8] | ~7.8 | ~5.6 | ~10.7 | ~3.4 |
| Acalabrutinib | ~3 | >1000 | >1000 | >1000 | ~47 |
| Zanubrutinib | <0.5 | ~1.9 | ~9.6 | ~6.3 | ~0.8 |
| PCI-32765 (Ibrutinib precursor) | 0.5[8] | - | - | - | - |
Note: IC50 values are compiled from various sources and assays, and direct comparisons should be made with caution. The data serves to illustrate the relative selectivity profiles. Acalabrutinib demonstrates high selectivity for BTK over other kinases, including those with a homologous cysteine residue.[11][12] Zanubrutinib, while highly potent against BTK, also shows some activity against other TEC family kinases, though it is generally more selective than ibrutinib.[13]
This compound: A Chemical Probe for Assessing BTK Occupancy
This compound is a fluorescently-labeled derivative of PCI-32765 (the compound that became ibrutinib).[8] This probe was specifically designed to be cell-permeable and to bind covalently to the same Cys481 residue in BTK as its parent compound.[8] Its key utility lies in its ability to act as an affinity probe to directly measure the engagement of an inhibitor with BTK within a complex cellular environment.[8]
The principle is based on competitive binding. If a cell is pre-treated with an unlabeled BTK inhibitor, that inhibitor will occupy the active site of BTK. When the cells are subsequently lysed and incubated with this compound, the probe will be unable to bind to the already-occupied BTK. The amount of fluorescent signal from this compound is therefore inversely proportional to the degree of BTK occupancy by the test inhibitor.[14] This allows for a quantitative assessment of how effectively and durably an inhibitor binds to its target in a cellular context.[8][14]
Experimental Protocols for Selectivity Assessment
A multi-faceted approach is required to thoroughly assess the selectivity of a novel BTK inhibitor. This typically involves biochemical assays, cellular target engagement studies, and functional cellular assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the potency of an inhibitor against a panel of purified kinases.
Methodology:
-
Kinase Panel: A broad panel of purified recombinant kinases should be used, including BTK, other TEC family kinases (TEC, ITK, BMX, TXK), EGFR, and other kinases known to be off-targets of existing BTK inhibitors.[11]
-
Assay Format: A common format is a radiometric assay using γ-³³P ATP or a fluorescence-based assay like the Transcreener ADP² Kinase Assay, which measures ADP production.[15][16]
-
Procedure:
-
The test inhibitor is serially diluted to create a range of concentrations.
-
The inhibitor is pre-incubated with the purified kinase enzyme.
-
The kinase reaction is initiated by adding a substrate (e.g., a generic peptide substrate) and ATP (at a concentration near its Km).
-
The reaction is allowed to proceed for a defined period under linear velocity conditions.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified.
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
-
Cellular Target Engagement Assay (BTK Occupancy)
Objective: To measure the extent to which an inhibitor binds to BTK in living cells, using this compound as a probe.
Methodology:
-
Cell Lines: Use a B-cell lymphoma cell line that expresses endogenous BTK (e.g., DOHH2, TMD8).[8][17]
-
Reagents: Test inhibitor, this compound fluorescent probe.[8]
-
Procedure:
-
Culture the B-cells and treat them with various concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).
-
Include a vehicle-only control (representing 0% occupancy) and a saturating concentration of a known irreversible BTK inhibitor (representing 100% occupancy).
-
Wash the cells to remove any unbound inhibitor.
-
Lyse the cells to release the proteome.
-
Incubate the cell lysates with a fixed concentration of the this compound probe. The probe will bind to any BTK that is not already occupied by the test inhibitor.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to detect the signal from this compound bound to BTK (at ~76 kDa).[8]
-
Perform a Western blot on the same gel using an anti-BTK antibody to confirm equal protein loading.[14]
-
Quantify the fluorescent band intensity. The percent occupancy is calculated relative to the vehicle and saturating controls.
-
Cellular Functional Assay (B-Cell Activation)
Objective: To determine the functional consequence of BTK inhibition by measuring the inhibitor's effect on B-cell activation.
Methodology:
-
Cells: Use purified primary human B-cells or a suitable B-cell line.[18]
-
Stimulation: Anti-IgM antibody to cross-link the B-cell receptor and initiate the signaling cascade.[18]
-
Readout: Measure the expression of an activation marker, such as CD69, by flow cytometry.[14]
-
Procedure:
-
Isolate and culture primary B-cells.
-
Pre-treat the cells with a range of concentrations of the test inhibitor for 1 hour.
-
Stimulate the cells with anti-IgM for 18-24 hours.
-
Stain the cells with a fluorescently-labeled anti-CD69 antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of CD69-positive cells or the mean fluorescence intensity of CD69.
-
Calculate the EC50 value, which is the concentration of inhibitor required to achieve 50% inhibition of B-cell activation.
-
A Workflow for Assessing BTK Inhibitor Selectivity
The development and characterization of a selective BTK inhibitor follows a logical progression from in vitro biochemical testing to more complex cellular and in vivo models.
Caption: A streamlined workflow for characterizing the selectivity and potency of new BTK inhibitors.
Conclusion
The development of highly selective BTK inhibitors represents a significant advancement in targeted cancer therapy, offering the potential for improved safety and tolerability compared to first-generation agents. A thorough assessment of a new inhibitor's selectivity is paramount. By employing a combination of biochemical profiling, cellular target engagement assays using probes like this compound, and functional cellular assays, researchers can build a comprehensive understanding of a compound's on- and off-target activities. This rigorous, data-driven approach is essential for identifying the most promising candidates for clinical development and ultimately providing patients with safer and more effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. cllsociety.org [cllsociety.org]
- 5. patientpower.info [patientpower.info]
- 6. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PCI-33380: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of PCI-33380, a fluorescent-labeled irreversible inhibitor of Bruton's tyrosine kinase (BTK). This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound and all materials contaminated with it must be treated as hazardous chemical waste. Adherence to your institution's specific hazardous waste protocols and consultation with your Environmental Health and Safety (EHS) department is mandatory.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Always work in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended PPE:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
This compound Waste Stream Management
Proper segregation of waste is critical for safe and compliant disposal. The following table outlines the recommended disposal methods for different waste streams contaminated with this compound.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Solutions Containing this compound | Collect in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, vials, gloves, weighing paper) | Place in a designated, sealed, and clearly labeled hazardous solid waste container. |
Step-by-Step Disposal Procedures
The following steps provide a general guideline for the disposal of this compound. Always prioritize your institution's specific protocols.
Step 1: Waste Identification and Segregation
-
Treat all materials that have come into contact with this compound as hazardous waste.
-
At the point of generation, segregate waste contaminated with this compound from other waste streams to prevent unintended chemical reactions.
Step 2: Waste Containment
-
Solid Waste:
-
Use a designated, durable, and sealable container for all solid waste contaminated with this compound.
-
Ensure the container is compatible with the chemical.
-
-
Liquid Waste:
-
Use a dedicated, leak-proof, and shatter-resistant container for all liquid waste containing this compound.
-
Do not overfill the container; a general guideline is to fill to no more than 80% capacity to allow for expansion.
-
Keep the container securely closed when not in use.
-
Step 3: Labeling of Hazardous Waste Containers
-
Properly label all waste containers immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List all other constituents in the container and their approximate concentrations.
-
The date of accumulation (the date the first waste was added to the container).
-
The name of the principal investigator and the laboratory location.
-
Step 4: On-site Storage
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
-
Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests, which may include completing online forms or attaching specific waste tags.
-
Maintain records of all disposed chemical waste as required by your institution and local regulations.
Experimental Protocols
As no specific experimental protocols for the chemical inactivation or neutralization of this compound are publicly available, such procedures are not recommended. Attempting to neutralize the compound without a validated protocol could lead to unknown and potentially hazardous reactions. The safest approach is to dispose of it as hazardous chemical waste through your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Logistics for Handling PCI-33380
For researchers, scientists, and drug development professionals working with PCI-33380, a potent and irreversible fluorescent probe for Bruton's Tyrosine Kinase (BTK), stringent adherence to safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety Information
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) |
| Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation. |
| Reproductive Toxicity |
| Danger | H360FD: May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity |
| Warning | H335: May cause respiratory irritation. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. |
| Skin Protection | A lab coat, long pants, and closed-toe shoes must be worn. Nitrile gloves are recommended; change them immediately if they become contaminated. |
| Respiratory Protection | Work in a well-ventilated area, preferably in a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All work with this compound, especially handling of the solid compound, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid creating dust. Use appropriate tools for weighing and transferring the compound. Ensure all containers are clearly labeled. Wash hands thoroughly after handling.
Storage:
-
Storage Conditions: According to supplier information, this compound should be stored at -20°C.[1] It should be kept in a tightly sealed container in a dry and well-ventilated area, away from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.
Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Experimental Protocol: Labeling of Human B Cells with this compound
The following is a detailed methodology for a key experiment involving this compound, as cited in the literature.[2]
-
Cell Preparation: Prepare a suspension of 1 x 10^6 human B cells.
-
Treatment: Treat the cells with 2 µM of this compound for 1 hour.
-
Washing: After incubation, wash the cells to remove any unbound probe.
-
Lysis: Lyse the cells in LDS sample buffer containing a sample reducing agent.
-
Analysis by SDS-PAGE: Analyze the cell lysate using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Fluorescent Gel Scanning: Visualize the fluorescently labeled proteins using a Typhoon scanner with an excitation wavelength of 532 nm and an emission wavelength of 555 nm.[2]
-
Western Blot: Following the fluorescent scan, the gel can be blotted for a standard Western blot analysis to detect the total levels of BTK.[2]
Visualization of the BTK Signaling Pathway
This compound is an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] The following diagram illustrates the key steps in this pathway.
Caption: The BTK signaling cascade initiated by antigen binding to the B-Cell Receptor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
